molecular formula C9H10BrNO2 B179935 5-Bromo-2-methoxy-3-methylbenzamide CAS No. 58708-49-9

5-Bromo-2-methoxy-3-methylbenzamide

Cat. No.: B179935
CAS No.: 58708-49-9
M. Wt: 244.08 g/mol
InChI Key: QPNZLTGSRAEQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-3-methylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNZLTGSRAEQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207411
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58708-49-9
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of 5-Bromo-2-methoxy-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Bromo-2-methoxy-3-methylbenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a proposed synthetic pathway and predicted spectroscopic data based on analogous compounds. This information serves as a robust framework for researchers undertaking the synthesis and characterization of this and related molecules.

Proposed Synthesis

A plausible synthetic route to this compound begins with the commercially available 2-methoxy-3-methylbenzoic acid. The synthesis involves two key steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 2-methoxy-3-methylbenzoic_acid 2-methoxy-3-methylbenzoic acid reagents1 Br₂, FeBr₃ 2-methoxy-3-methylbenzoic_acid->reagents1 5-Bromo-2-methoxy-3-methylbenzoic_acid 5-Bromo-2-methoxy-3-methylbenzoic acid reagents1->5-Bromo-2-methoxy-3-methylbenzoic_acid 5-Bromo-2-methoxy-3-methylbenzoic_acid_2 5-Bromo-2-methoxy-3-methylbenzoic acid reagents2 1. SOCl₂ 2. NH₄OH 5-Bromo-2-methoxy-3-methylbenzoic_acid_2->reagents2 target_molecule This compound reagents2->target_molecule Structure_Elucidation_Workflow Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR Nuclear Magnetic Resonance (NMR) Start->NMR Analysis Data Analysis and Interpretation MS->Analysis IR->Analysis 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR 1H_NMR->Analysis 13C_NMR->Analysis Structure Structure Confirmation Analysis->Structure

5-Bromo-2-methoxy-3-methylbenzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a substituted benzamide derivative. The benzamide scaffold is a common feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antiemetic, antipsychotic, and antimicrobial activities. The specific substitutions of a bromine atom, a methoxy group, and a methyl group on the phenyl ring of this particular compound suggest its potential for unique chemical and biological properties, making it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known identifiers, a proposed synthetic route, and an overview of the general biological context of related compounds.

Chemical Identifiers and Properties

While detailed experimental data for this compound is not extensively available in public literature, its fundamental chemical identifiers have been established.

IdentifierValue
CAS Number 58708-49-9
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=CC(=C1OC)C(=O)N)Br
InChI InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)
InChIKey QPNZLTGSRAEQOP-UHFFFAOYSA-N
PubChem CID 42817

Proposed Synthesis Pathway

Experimental Protocol: A General Approach

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoyl chloride

The starting material, 5-bromo-2-methoxy-3-methylbenzoic acid, would first be converted to its acyl chloride.

  • To a solution of 5-bromo-2-methoxy-3-methylbenzoic acid in an inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added.

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases.

  • The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-bromo-2-methoxy-3-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-methoxy-3-methylbenzoyl chloride

The resulting acyl chloride is then reacted with an ammonia source to form the primary amide.

  • The crude 5-bromo-2-methoxy-3-methylbenzoyl chloride is dissolved in an aprotic solvent like dichloromethane, tetrahydrofuran, or diethyl ether.

  • The solution is cooled in an ice bath.

  • A concentrated aqueous solution of ammonium hydroxide or a stream of ammonia gas is slowly added to the cooled solution with vigorous stirring.

  • The reaction is typically exothermic and is allowed to proceed to completion, after which it is warmed to room temperature.

  • The reaction mixture is then quenched with water.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Bromo-2-methoxy-3-methylbenzoic acid C 5-Bromo-2-methoxy-3-methylbenzoyl chloride A->C DCM, rt B Thionyl Chloride (SOCl₂) C_clone 5-Bromo-2-methoxy-3-methylbenzoyl chloride D Ammonium Hydroxide (NH₄OH) E This compound C_clone->E DCM, 0 °C to rt

Proposed Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for this compound have not been reported in the available scientific literature. However, the broader class of substituted benzamides is known for a wide range of pharmacological activities.

  • Antipsychotic Activity : Many substituted benzamides, such as sulpiride and amisulpride, act as antagonists at dopamine D2 and D3 receptors.[1] Their therapeutic effect in schizophrenia and other psychoses is attributed to the selective blockade of these receptors in the mesolimbic pathway of the brain.[1]

  • Antimicrobial Activity : Various benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2] The specific substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of their antimicrobial action.[2]

  • Other Activities : Depending on their substitution patterns, benzamides have also been investigated for their potential as anti-inflammatory, insecticidal, and fungicidal agents.[3][4]

Given the lack of specific data for this compound, its biological profile remains to be determined through experimental screening and pharmacological studies. Researchers interested in this compound would need to conduct in vitro and in vivo assays to elucidate its potential therapeutic applications.

G A Substituted Benzamides (General Class) B Dopamine Receptor Antagonism A->B e.g., Antipsychotics C Microbial Growth Inhibition A->C e.g., Antimicrobials D Other Biological Targets A->D e.g., Insecticides

General Biological Activities of Substituted Benzamides.

Conclusion

This compound is a defined chemical entity with known identifiers. While a specific experimental protocol for its synthesis is not documented, a standard two-step procedure involving the formation of an acyl chloride followed by amidation is a feasible approach. The biological activity of this particular compound has not been characterized, but the general class of substituted benzamides is a rich source of pharmacologically active agents. Further research is warranted to explore the potential of this compound in various therapeutic areas.

References

Physical and chemical properties of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structural features, including the bromine atom, methoxy group, and methyl group on the benzamide core, suggest it may serve as a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, and a workflow diagram. It is important to note that while predicted data is available, experimentally determined values for many of its properties are not widely published.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Much of the available data is predicted through computational modeling.

Table 1: General and Predicted Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChem
Molecular Weight 244.09 g/mol PubChem
XlogP (Predicted) 2.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 242.98949 g/mol PubChem
Monoisotopic Mass 242.98949 g/mol PubChem
Topological Polar Surface Area 49.4 ŲPubChem
Heavy Atom Count 13PubChem

Table 2: Predicted Spectroscopic Data

Spectrum TypePredicted Peaks
¹H NMR Chemical shifts are expected for aromatic protons, a methoxy group, a methyl group, and amide protons. The exact shifts and coupling constants are not available.
¹³C NMR Signals are expected for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the methyl carbon.
Mass Spectrometry The molecule is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from commercially available 2-methoxy-3-methylbenzoic acid. The synthesis would involve two key steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid

This step involves the electrophilic bromination of 2-methoxy-3-methylbenzoic acid. The methoxy and methyl groups are ortho-, para-directing, and the bromine is expected to add at the position para to the methoxy group and ortho to the methyl group, which is sterically less hindered.

  • Materials:

    • 2-methoxy-3-methylbenzoic acid

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid (concentrated)

    • Dichloromethane (DCM)

    • Sodium sulfite solution (aqueous)

    • Sodium bicarbonate solution (saturated aqueous)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-methoxy-3-methylbenzoic acid (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (catalytic amount).

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-methoxy-3-methylbenzoic acid.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to the primary amide. This can be achieved via activation of the carboxylic acid followed by reaction with an ammonia source.

  • Materials:

    • 5-Bromo-2-methoxy-3-methylbenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ammonia solution (concentrated aqueous or ammonia gas)

    • Sodium bicarbonate solution (saturated aqueous)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend 5-Bromo-2-methoxy-3-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

    • Add thionyl chloride (1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Cool the reaction mixture to 0°C and slowly add it to a stirred, cooled (0°C) concentrated aqueous ammonia solution (excess).

    • Stir the resulting mixture vigorously for 1-2 hours at 0°C.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Methoxy-3-methylbenzoic Acid B Bromination A->B NBS, H₂SO₄ C 5-Bromo-2-methoxy-3-methylbenzoic Acid B->C D Amidation C->D 1. SOCl₂ 2. NH₃ E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The benzamide moiety is present in a variety of biologically active compounds, suggesting that this molecule could be a candidate for screening in various biological assays. Further research is required to elucidate any potential therapeutic applications.

Conclusion

This compound is a chemical compound for which there is a notable lack of experimentally verified data in the public domain. The information provided in this guide, particularly regarding its physical properties and synthesis, is based on computational predictions and established chemical principles for analogous structures. Researchers interested in this molecule are encouraged to perform experimental validation of these properties and to explore its potential biological activities. The proposed synthetic route offers a viable starting point for its preparation in a laboratory setting.

An In-Depth Technical Guide to the Mechanism of Action of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, also known as FLB 457 or isoremoxipride, is a potent and highly selective antagonist of the dopamine D2 and D3 receptors. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding data and detailed experimental protocols. The primary focus is on its interaction with dopamine receptor signaling pathways, which are critical in various neurological and psychiatric disorders. This guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of novel therapeutics targeting the dopaminergic system.

Introduction

Substituted benzamides are a class of pharmacologically active compounds with a wide range of therapeutic applications, including antipsychotic and antiemetic effects. Their mechanism of action often involves modulation of dopamine receptors. (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a notable member of this class, distinguished by its high affinity and selectivity for D2-like dopamine receptors, specifically the D2 and D3 subtypes. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent and its use as a research tool to probe the function of the dopaminergic system.

Mechanism of Action

The primary mechanism of action of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is the competitive antagonism of dopamine D2 and D3 receptors.[1][] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal signaling in the brain.

Dopamine D2 and D3 Receptor Signaling

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are primarily coupled to the Gi/o family of G-proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

By acting as an antagonist, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide blocks the binding of endogenous dopamine to D2 and D3 receptors, thereby preventing the initiation of this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, effectively opposing the effects of dopamine at these receptors.

Quantitative Data

The affinity of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide for dopamine D2 and D3 receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

Receptor SubtypeKᵢ (nM)Reference
Dopamine D20.017[]
Dopamine D30.022[]

Experimental Protocols

Synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

The synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide can be achieved from the corresponding benzoic acid. An improved synthesis method starting from o-vanillin has also been reported.[3]

General Procedure:

  • Preparation of 5-bromo-2,3-dimethoxybenzoic acid: This intermediate can be synthesized from a suitable precursor such as 2,3-dimethoxybenzoic acid through bromination.

  • Activation of the carboxylic acid: The 5-bromo-2,3-dimethoxybenzoic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

  • Amide coupling: The activated benzoic acid derivative is then reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to form the final benzamide product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.

[³H]Spiperone Competition Binding Assay for Dopamine D2/D3 Receptors

This assay is used to determine the affinity of the test compound for dopamine D2 and D3 receptors by measuring its ability to displace the radiolabeled antagonist [³H]spiperone.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors.

  • [³H]Spiperone (radioligand).

  • Test compound: (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol or unlabeled spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding a fixed concentration of [³H]spiperone to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation.

Apomorphine-Induced Hyperactivity Behavioral Model

This in vivo model is used to assess the potential antipsychotic activity of a compound by measuring its ability to antagonize the hyperlocomotor effects of the dopamine receptor agonist, apomorphine.

Materials:

  • Rodents (e.g., rats or mice).

  • Apomorphine hydrochloride.

  • Test compound: (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.

  • Vehicle for drug administration (e.g., saline or a suitable solvent).

  • Activity monitoring chambers equipped with infrared beams or video tracking software.

Procedure:

  • Acclimate the animals to the testing environment to reduce novelty-induced hyperactivity.

  • Administer the test compound or vehicle to the animals at a predetermined time before the apomorphine challenge.

  • Administer a dose of apomorphine known to induce hyperactivity (e.g., 0.5-2.0 mg/kg, s.c. for rats).

  • Immediately place the animals into the activity monitoring chambers.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).

  • Analyze the data to compare the locomotor activity of the group treated with the test compound to the vehicle-treated group. A significant reduction in apomorphine-induced hyperactivity by the test compound indicates potential antipsychotic-like efficacy.

Visualizations

Signaling Pathways

D2_D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor Activates Antagonist (S)-5-bromo-2,3-dimethoxy- N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide Antagonist->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2/D3 receptor signaling pathway and the antagonistic action of the compound.

Experimental Workflow

Binding_Assay_Workflow start Start: Prepare Reagents prepare_plates Prepare 96-well plates with Test Compound, Controls, and Membranes start->prepare_plates add_radioligand Add [³H]Spiperone to initiate binding prepare_plates->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Rapid filtration to separate bound and unbound radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Quantify radioactivity using scintillation counting wash->scintillation analyze Analyze data: Calculate IC₅₀ and convert to Kᵢ scintillation->analyze end End: Determine Receptor Affinity analyze->end

Caption: Workflow for the [³H]Spiperone competition binding assay.

Conclusion

(S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a powerful pharmacological tool and a potential therapeutic candidate due to its high-affinity and selective antagonism of dopamine D2 and D3 receptors. Its mechanism of action, centered on the modulation of the Gi/o-cAMP signaling pathway, provides a clear basis for its observed pharmacological effects. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this compound and other novel molecules targeting the dopaminergic system. Further research into its in vivo efficacy and safety profile will be essential to fully elucidate its therapeutic potential.

References

Potential Biological Activity of 5-Bromo-2-methoxy-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-2-methoxy-3-methylbenzamide is not currently available in public literature. This document provides a projection of its potential biological activities based on the known functions of structurally similar compounds and constituent chemical moieties. The experimental protocols described are general methodologies commonly employed for the evaluation of novel benzamide derivatives.

Introduction

This compound is a small organic molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. The specific substitutions of a bromine atom, a methoxy group, and a methyl group on the phenyl ring of this compound suggest several potential avenues for biological interaction, drawing parallels from extensive research on related substituted benzamides. This guide synthesizes the potential biological activities of this compound by examining its structural analogues and key functional groups.

Inferred Biological Activities from Structural Analogues

The potential for biological activity in this compound can be inferred from the activities of compounds sharing its core structural features.

Anticancer Potential

Substituted benzamides have demonstrated significant promise in oncology. Several derivatives have been investigated as inhibitors of key enzymes involved in cancer progression.

  • PARP-1 Inhibition: Benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair.[1] Inhibition of PARP-1 is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. A novel benzamide derivative, 13f , has shown potent anticancer activity against human colorectal cancer cells with an IC50 of 0.30 μM and excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM.[1]

  • HDAC Inhibition: Some N-substituted benzamides, designed based on the structure of Entinostat (MS-275), have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[2] HDAC inhibitors represent another important class of anticancer agents that modulate gene expression by altering the acetylation state of histones.

  • Induction of Apoptosis: A recently synthesized benzamide derivative, BJ-13 , exhibited potent antiproliferative activity against multiple cancer cell lines, with a pronounced effect on gastric cancer cells.[3] Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and caspase-dependent apoptosis.[3]

Antimicrobial and Antiviral Activity

The presence of a bromo-methoxy substitution pattern is a feature in several compounds with antimicrobial and antiviral properties.

  • Antibacterial and Antiviral Properties: 5-Bromo-2-methoxybenzaldehyde, a closely related precursor, is recognized as a benzodiazepine receptor ligand with demonstrated antiviral and antibacterial properties.[4]

  • Broad-Spectrum Antimicrobial Activity: Various N-benzamide derivatives have been synthesized and tested for their antimicrobial activity. For instance, compound 5a showed significant activity against both B. subtilis and E. coli with MIC values of 6.25 and 3.12 μg/mL, respectively.[5]

  • Anti-HIV Activity: Aryl phosphate derivatives of 5-bromo-6-methoxy-azidothymidine have been synthesized and shown to possess dual anti-HIV and sperm-immobilizing activity, highlighting the potential contribution of the bromo-methoxy moiety to antiviral effects.[6]

Neurological and Other Activities

The benzamide core is also prevalent in drugs targeting the central nervous system and other physiological processes.

  • Anticonvulsant Activity: A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified as having high affinity for the SB-204269 binding site and demonstrating good anticonvulsant activity in animal models.

  • CETP Inhibition: Substituted benzyl benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors, which could have implications for cardiovascular disease by raising HDL cholesterol levels.[7]

  • Insecticidal Activity: The 3-methylbenzamide moiety is notably present in N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent.[8]

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

Compound Class/NameTarget/ActivityQuantitative Data (IC50/MIC)Reference
Benzamide derivative 13f PARP-1 Inhibition0.25 nM[1]
Benzamide derivative 13f Anticancer (HCT116 cells)0.30 μM[1]
Benzamide derivative BJ-13 Anticancer (Gastric cancer cells)Potent antiproliferative activity[3]
Benzamide derivative 5a Antibacterial (B. subtilis)6.25 μg/mL[5]
Benzamide derivative 5a Antibacterial (E. coli)3.12 μg/mL[5]
Benzyl benzamide 8j CETP Inhibition1.3 μM[7]
N-substituted benzamidesHDAC InhibitionSimilar to Entinostat (MS-275)[2]

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, a systematic approach involving synthesis followed by a cascade of in vitro assays is proposed.

General Synthesis of Substituted Benzamides

A common method for the synthesis of benzamides involves the coupling of a carboxylic acid with an amine. For this compound, the synthesis would likely start from 5-bromo-2-methoxy-3-methylbenzoic acid.

  • Activation of Carboxylic Acid: The carboxylic acid (5-bromo-2-methoxy-3-methylbenzoic acid) is activated to form a more reactive species. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).[9]

  • Amidation: The activated carboxylic acid derivative is then reacted with an ammonia source (e.g., ammonium hydroxide or a protected form of ammonia) to form the primary amide. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require a base such as triethylamine or DIPEA to neutralize any acid formed during the reaction.[9]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

G cluster_synthesis General Synthesis of this compound start 5-Bromo-2-methoxy-3-methylbenzoic Acid activation Activation (e.g., SOCl₂, EDCI/HOBt) start->activation activated_intermediate Activated Intermediate (Acyl Chloride or Activated Ester) activation->activated_intermediate amidation Amidation (Ammonia Source) activated_intermediate->amidation crude_product Crude Product amidation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation

A tiered approach to in vitro screening can efficiently probe the potential biological activities.

  • Cytotoxicity Screening (MTT Assay):

    • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    • Methodology:

      • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

      • The cells are treated with varying concentrations of this compound for 48-72 hours.

      • MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

      • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

  • Enzyme Inhibition Assays (e.g., PARP-1 or HDAC):

    • Principle: These assays measure the ability of the compound to inhibit the activity of a specific enzyme.

    • Methodology (General):

      • The purified enzyme (e.g., PARP-1 or HDAC) is incubated with its substrate and varying concentrations of this compound in a suitable buffer system.

      • The reaction is allowed to proceed for a defined period.

      • The reaction is stopped, and the product formation is quantified using a detection method appropriate for the specific enzyme (e.g., fluorescence, luminescence, or colorimetry).

      • The IC50 value is determined from the dose-response curve.

  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

    • Methodology:

      • A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared.

      • Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate.

      • The microbial inoculum is added to each well.

      • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

      • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

G cluster_workflow Proposed Experimental Workflow for Biological Evaluation synthesis Synthesis and Purification of This compound primary_screening Primary Screening: Cytotoxicity (MTT Assay) Across Cancer Cell Lines synthesis->primary_screening secondary_screening Secondary Screening (Based on Primary Results) primary_screening->secondary_screening enzyme_assays Enzyme Inhibition Assays (e.g., PARP-1, HDAC, CETP) secondary_screening->enzyme_assays If Cytotoxic antimicrobial_assays Antimicrobial Assays (MIC Determination) secondary_screening->antimicrobial_assays If Antimicrobial Activity is Hypothesized mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) enzyme_assays->mechanism_studies

Caption: A workflow for the synthesis and biological evaluation of the target compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its analogues, this compound could potentially interact with several key cellular signaling pathways.

  • DNA Damage Response Pathway (via PARP-1 Inhibition): If the compound acts as a PARP-1 inhibitor, it would interfere with the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutant), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death (synthetic lethality).

G cluster_parp Potential Mechanism: PARP-1 Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Repair DNA Repair PARP1->Repair Compound This compound Compound->PARP1 Apoptosis Apoptosis / Cell Death Repair->Apoptosis Inhibition leads to (in HR-deficient cells)

Caption: Hypothesized PARP-1 inhibition pathway.

  • Gene Expression Regulation (via HDAC Inhibition): As a potential HDAC inhibitor, the compound could prevent the removal of acetyl groups from histones. This would lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells, thereby inducing cell cycle arrest and apoptosis.

Conclusion

While direct experimental evidence is lacking, a comprehensive analysis of the chemical structure of this compound and the biological activities of its analogues strongly suggests a high potential for pharmacological activity. The most promising areas for investigation appear to be in oncology, particularly as an inhibitor of enzymes like PARP-1 or HDACs, and in antimicrobial research. The experimental workflows and methodologies outlined in this guide provide a clear path for the synthesis and systematic evaluation of this novel compound to unlock its therapeutic potential. Further empirical studies are essential to validate these hypotheses and to fully characterize the biological profile of this compound.

References

A Technical Review of Substituted Benzamides: From Neuropsychiatry to Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of chemical compounds with significant therapeutic applications. Characterized by a benzoyl group connected to a nitrogen atom, the diverse substitutions on both the benzene ring and the amide nitrogen have given rise to a wide array of pharmacological activities. This technical guide provides an in-depth review of two major therapeutic areas where substituted benzamides have made a substantial impact: neuropsychiatry, primarily through dopamine receptor modulation, and oncology, via histone deacetylase (HDAC) inhibition. This document adheres to strict data presentation and visualization standards to facilitate research and development.

Part 1: Neuropsychiatric Applications - Dopamine Receptor Antagonism

The most established therapeutic role for substituted benzamides is in the management of psychiatric disorders. Compounds like amisulpride and sulpiride are selective antagonists of dopamine D2 and D3 receptors, forming the cornerstone of treatment for schizophrenia and dysthymia. Their efficacy is rooted in the modulation of dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain.

Mechanism of Action

Substituted benzamides such as amisulpride exhibit a unique, dose-dependent dual mechanism of action.[1][2]

  • At low doses (e.g., 50 mg/day for amisulpride): They preferentially block presynaptic D2/D3 autoreceptors.[1][2] These autoreceptors normally provide a negative feedback signal, inhibiting dopamine synthesis and release. Their blockade leads to an increase in dopaminergic transmission in the synaptic cleft, which is thought to alleviate the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and depressive symptoms.[1][3]

  • At higher doses (e.g., 400-1200 mg/day for amisulpride): They act as antagonists at postsynaptic D2/D3 receptors.[1][2][4] In conditions like schizophrenia, the positive symptoms (e.g., hallucinations, delusions) are associated with hyperactivity of dopaminergic pathways. By blocking these postsynaptic receptors, particularly in the limbic system, high-dose amisulpride reduces this hyperactivity, leading to its antipsychotic effect.[1][3]

This class of drugs is highly selective for D2 and D3 receptors, with negligible affinity for D1, D4, D5, serotonergic, adrenergic, histaminergic, or cholinergic receptors.[3][5] This selectivity contributes to a favorable side-effect profile compared to older, less selective antipsychotics, particularly a lower incidence of extrapyramidal symptoms.[3]

Signaling Pathway: D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, affects downstream signaling cascades, including the activity of Protein Kinase A (PKA). D2 receptor activation also leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[7]

Substituted benzamides like amisulpride act as competitive antagonists at this receptor, preventing dopamine from binding and initiating this signaling cascade. The diagram below illustrates this mechanism.

D2_Receptor_Signaling cluster_pre Presynaptic Neuron Dopamine_Vesicle Dopamine Dopamine Dopamine D2R D2R Dopamine->D2R Binds & Activates Amisulpride Amisulpride Amisulpride->D2R Antagonizes/ Blocks

Caption: D2 Receptor antagonism by substituted benzamides.

Quantitative Data

The binding affinities and clinical efficacy of key neuropsychiatric substituted benzamides are summarized below.

Table 1: Receptor Binding Affinities

Compound Receptor Ki (nM) Species Assay Type Reference
Amisulpride Dopamine D2 2.8 Human In vitro radioligand binding [8][9]
Amisulpride Dopamine D3 3.2 Human In vitro radioligand binding [8][9]
Sulpiride Dopamine D2 13.5 Rat In vitro radioligand binding [5]

| Sulpiride | Dopamine D3 | 9.1 | Rat | In vitro radioligand binding |[5] |

Table 2: Summary of Clinical Trial Data for Amisulpride in Schizophrenia

Study Focus Dose Range Comparator Key Outcome Reference
Predominantly Negative Symptoms 50-300 mg/day Placebo Amisulpride showed significant improvement in SANS scores over placebo. [10][11]
Acute Exacerbation (Positive Symptoms) 400-1200 mg/day Haloperidol Amisulpride was at least as effective as haloperidol with fewer extrapyramidal side effects. [11]
Acute Exacerbation (Positive Symptoms) 400-1000 mg/day Risperidone Amisulpride demonstrated at least equivalent efficacy to risperidone. [11]

| Clozapine-Resistant Schizophrenia | 400 mg/day (augmentation) | Placebo | Amisulpride augmentation significantly improved PANSS total scores and cognitive function. |[12] |

SANS: Scale for the Assessment of Negative Symptoms; PANSS: Positive and Negative Syndrome Scale.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for the synthesis of a key substituted benzamide and for a receptor binding assay.

This protocol is a generalized multi-step synthesis compiled from common patent literature.

Objective: To synthesize 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride).

Step 1: Synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid

  • Start with 4-amino-2-methoxy methyl benzoate.

  • Dissolve the starting material in a suitable solvent such as methanol.

  • Cool the reaction mixture to 5-10 °C.

  • Add ammonium thiocyanate, followed by the slow, dropwise addition of bromine diluted in methanol, maintaining the temperature below 10 °C.[13]

  • Allow the reaction to stir for 3-4 hours, then cool to 0-5 °C to precipitate the thiocyano intermediate.

  • Filter and wash the solid.

  • Resuspend the intermediate in an acetone/water mixture and cool to 5-10 °C.

  • Add an aqueous solution of sodium sulfide (Na2S) followed by the slow addition of diethyl sulfate.[4][13]

  • Stir the reaction for 2-3 hours to form 4-amino-2-methoxy-5-ethylthio methyl benzoate.

  • Hydrolyze the resulting ester using a base (e.g., NaOH) in a methanol/water solvent system to yield the carboxylic acid.

Step 2: Oxidation to 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • Dissolve the product from Step 1 in water.

  • Add a catalytic amount of ammonium molybdate.[4]

  • Cool the mixture to 8-10 °C.

  • Slowly add 30% hydrogen peroxide, maintaining the temperature.[4]

  • Stir the reaction at room temperature, then cool to 0-5 °C to precipitate the sulfonyl product.

  • Filter, wash with cold water, and dry the solid.

Step 3: Condensation with 2-(Aminomethyl)-1-ethylpyrrolidine

  • Dissolve the oxidized benzoic acid from Step 2 in a solvent like acetone.

  • In the presence of a base such as triethylamine, treat the solution with ethyl chloroformate to form a mixed anhydride in situ.[14]

  • Add 2-(aminomethyl)-1-ethylpyrrolidine to the reaction mixture.

  • Stir until the reaction is complete (monitored by TLC or HPLC).

  • The final product, amisulpride, is isolated via filtration and can be purified by recrystallization from a suitable solvent (e.g., acetone).[4]

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using competitive displacement of a radioligand.

Materials:

  • Radioligand: [³H]Raclopride or [¹¹C]Raclopride (a D2/D3 antagonist).

  • Membrane Preparation: Cell membranes from a stable cell line expressing human recombinant D2 receptors (e.g., CHO or HEK293 cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Raclopride).

  • Test Compound: Substituted benzamide of interest, serially diluted.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of the radioligand at a final concentration near its Kd (e.g., 1-2 nM for [³H]Raclopride).

    • 50 µL of the test compound at various concentrations. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.

    • 50 µL of the D2 receptor membrane preparation (protein concentration typically 10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation fluid to each vial.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for this assay is visualized below.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Combine Reagents in 96-well Plate: Membranes, Radioligand, Test Compound A1->B1 A2 Prepare Radioligand ([3H]Raclopride) A2->B1 A3 Prepare D2 Receptor Membrane Homogenate A3->B1 B2 Incubate at 25°C for 60-90 min B1->B2 B3 Rapid Filtration & Washing (Cell Harvester) B2->B3 C1 Quantify Radioactivity (Scintillation Counting) B3->C1 C2 Calculate IC50 from Dose-Response Curve C1->C2 C3 Calculate Ki using Cheng-Prusoff Equation C2->C3

Caption: Experimental workflow for a D2 receptor binding assay.

References

Technical Guide: Physicochemical Characterization of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific experimental data for the compound "5-Bromo-2-methoxy-3-methylbenzamide." This guide, therefore, provides a comprehensive framework for determining its solubility and stability based on established methodologies and data from structurally analogous benzamide compounds. The presented data tables are illustrative and represent hypothetical, yet realistic, outcomes for a novel benzamide derivative.

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a conceptual framework for the initial physicochemical assessment of this and similar novel chemical entities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Benzamides, as a class, tend to exhibit moderate hydrophilicity and are often more soluble in polar organic solvents than in aqueous media.[1][2] The "like dissolves like" principle suggests that solvents with similar polarity to this compound will be more effective at dissolving it.[2]

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents at 25°C. These values are estimated based on the known solubility characteristics of benzamide and its derivatives.[3][4][5]

Solvent/MediumTypeExpected Solubility (µg/mL)Molar Solubility (mM)
WaterAqueous< 10< 0.04
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer< 15< 0.06
Ethanol (EtOH)Polar Protic Solvent5,000 - 10,00020.4 - 40.8
Dimethyl Sulfoxide (DMSO)Polar Aprotic Solvent> 50,000> 204.0
Acetonitrile (ACN)Polar Aprotic Solvent1,000 - 2,5004.1 - 10.2
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Objective: To determine the equilibrium concentration of this compound in a saturated solution of a given solvent.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C and 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Calibrated analytical balance and pH meter

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent) to ensure that a saturated solution is achieved.[6] A common starting point is to add 2-5 mg of the compound to 1 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium. A typical duration is 24 to 48 hours.[6][8] For physiological relevance, a parallel experiment at 37°C is recommended.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.[8]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Avoid disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • Generate a standard curve using known concentrations of this compound to ensure accurate quantification.[8]

  • Data Analysis: The average concentration from the triplicate samples represents the equilibrium solubility of the compound in that solvent at the tested temperature.

Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add solvent to vials (in triplicate) A->B C Seal vials and place on orbital shaker B->C D Agitate at constant T (24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F G Dilute supernatant F->G H Quantify concentration via HPLC-UV G->H I Determine Equilibrium Solubility H->I

Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Assessing the intrinsic stability of a new chemical entity is mandated by regulatory bodies like the FDA and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[9][10] Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11]

Illustrative Forced Degradation Data

The following table presents a hypothetical summary of the stability of this compound after a 24-hour stress period. The target degradation is typically between 5-20% to ensure that the degradation pathways are revealed without being overly destructive.[12]

ConditionReagent/StressTemperature% Assay RemainingMajor Degradants Formed
Hydrolytic 0.1 M HCl60°C88%Potential amide hydrolysis product
0.1 M NaOH60°C82%Potential amide hydrolysis product
Purified Water60°C> 98%None Detected
Oxidative 3% H₂O₂Room Temp91%N-oxide or other oxidation products
Thermal Solid State80°C> 99%None Detected
Photolytic Solid StateICH Light Box*> 95%Potential de-bromination product

*ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[12]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Temperature-controlled oven/water bath

  • ICH-compliant photostability chamber

  • HPLC or UPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[13]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours).[13] Withdraw samples at each time point, neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Apply heat as with the acid hydrolysis.[13] Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep at room temperature and protect from light.[12] Analyze samples at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.[11] Periodically dissolve a sample of the stressed solid and analyze.

  • Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines.[13] A dark control sample should be stored under the same conditions but shielded from light. Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method. The method must be able to separate the intact drug from all process impurities and degradation products.[11] A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of potential degradants.

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare Compound Stock Solution B Acid Hydrolysis (0.1M HCl, Heat) A->B C Base Hydrolysis (0.1M NaOH, Heat) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid) (80°C) A->E F Photolytic (Solid) (ICH Light Box) A->F G Sample at Time Points & Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA/MS G->H I Compare to Non-Stressed Control H->I J Identify Degradation Pathways & Products I->J

Workflow for a Forced Degradation Study.

Potential Biological Activity and Signaling Pathway

Benzamide derivatives are explored for a wide range of therapeutic applications. Notably, some benzamides have been investigated as glucokinase (GK) activators for the treatment of type 2 diabetes.[14] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, catalyzing the first, rate-limiting step of glycolysis.[14]

An activator like this compound could hypothetically bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose. This would enhance glucose metabolism, leading to increased ATP production in β-cells, which in turn triggers insulin secretion.

Visualization: Hypothetical Signaling Pathway

G cluster_cell Pancreatic β-Cell Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Cell Glucose_in Intracellular Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylates Compound 5-Bromo-2-methoxy- 3-methylbenzamide (Activator) Compound->GK Allosterically Activates Glycolysis Glycolysis G6P->Glycolysis ATP ATP Increase Glycolysis->ATP Insulin Insulin Secretion ATP->Insulin Triggers

Hypothetical action of a benzamide as a glucokinase activator.

References

Methodological & Application

Applications of 5-Bromo-2-methoxy-3-methylbenzamide in Organic Synthesis: A Versatile Intermediate for Advanced Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 5-Bromo-2-methoxy-3-methylbenzamide has emerged as a crucial building block in organic synthesis, serving as a versatile intermediate in the preparation of complex molecular architectures for the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom and a modifiable benzamide moiety, allows for its incorporation into a variety of advanced chemical scaffolds.

Primarily, this compound is utilized in the synthesis of N-substituted benzamides, a class of compounds with a broad spectrum of biological activities. The presence of the bromine atom facilitates cross-coupling reactions, enabling the introduction of diverse functionalities, while the amide group can be readily modified to generate extensive compound libraries for drug discovery and crop protection research.

This application note provides a detailed overview of the synthesis of this compound and its subsequent application as a key intermediate.

Synthetic Pathway Overview

The synthesis of this compound typically commences with the commercially available precursor, 2-methoxy-3-methylbenzoic acid. The synthetic strategy involves a two-step process: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Synthetic Pathway of this compound and its application cluster_0 Synthesis of this compound cluster_1 Application in N-Substituted Benzamide Synthesis 2_methoxy_3_methylbenzoic_acid 2-Methoxy-3-methylbenzoic Acid bromination Bromination 2_methoxy_3_methylbenzoic_acid->bromination Br2, H2SO4 5_bromo_acid 5-Bromo-2-methoxy-3-methylbenzoic Acid bromination->5_bromo_acid amidation Amidation 5_bromo_acid->amidation 1. SOCl2 2. NH3 target_compound This compound amidation->target_compound target_compound_app This compound coupling N-Alkylation target_compound_app->coupling 3-(Bromomethyl)pyridine, Base derivative 5-Bromo-2-methoxy-3-methyl-N- [(pyridin-3-yl)methyl]benzamide coupling->derivative Experimental Workflow cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate start_synthesis Start with 2-Methoxy-3-methylbenzoic Acid bromination Bromination start_synthesis->bromination isolation1 Isolate and Purify 5-Bromo-2-methoxy-3-methylbenzoic Acid bromination->isolation1 amidation Amidation isolation1->amidation isolation2 Isolate and Purify This compound amidation->isolation2 end_synthesis Final Product isolation2->end_synthesis start_application Start with This compound reaction N-Alkylation or Cross-Coupling Reaction start_application->reaction isolation3 Isolate and Purify Final Derivative reaction->isolation3 characterization Characterize Final Product isolation3->characterization end_application Target Molecule characterization->end_application

Application Notes and Protocols for 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-Bromo-2-methoxy-3-methylbenzamide as a chemical intermediate in the synthesis of biologically active molecules, particularly focusing on its utility in the development of kinase inhibitors. The protocols provided are representative examples based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a substituted aromatic compound possessing multiple functional groups that can be strategically manipulated for the synthesis of complex molecular architectures. The presence of a bromo group allows for cross-coupling reactions, while the benzamide moiety can participate in various transformations or act as a key pharmacophoric element. Its structural motifs are found in a variety of bioactive molecules, including potent enzyme inhibitors.

Application as an Intermediate in Kinase Inhibitor Synthesis

Substituted benzamides are crucial components in a number of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Derivatives of this compound are hypothesized to be valuable intermediates for novel kinase inhibitors targeting pathways such as those mediated by Fibroblast Growth Factor Receptor (FGFR) and Bruton's tyrosine kinase (BTK).

Hypothetical Kinase Inhibitor Synthesis Workflow

A potential synthetic workflow for utilizing this compound in the generation of a kinase inhibitor library is outlined below. This workflow leverages the bromo substituent for a Suzuki coupling reaction to introduce diversity.

G A 5-Bromo-2-methoxy- 3-methylbenzamide B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C Diverse Biaryl Benzamides B->C D Further Functionalization (e.g., amide coupling, demethylation) C->D E Kinase Inhibitor Library D->E F Biological Screening (Kinase assays, cell-based assays) E->F G Lead Compound Identification F->G

Caption: Synthetic workflow for kinase inhibitor development.
General Kinase Signaling Pathway

The synthesized compounds can be screened for their ability to inhibit specific kinases within cellular signaling pathways. A simplified, generic kinase signaling cascade is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C Kinase 1 (e.g., Ras/Raf) B->C D Kinase 2 (e.g., MEK) C->D E Kinase 3 (e.g., ERK) D->E F Transcription Factors E->F G Cellular Response (Proliferation, Survival, etc.) F->G X Inhibitor (Derived from Intermediate) X->D

Caption: Generic kinase signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and application of derivatives from this compound.

Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid

This protocol describes the hydrolysis of the amide to the corresponding carboxylic acid, a common precursor for further derivatization.

Materials:

  • This compound

  • 10 M Sodium hydroxide (NaOH) solution

  • 12 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq).

  • Add 10 M NaOH solution (5.0 eq) and ethanol (sufficient to create a stirrable slurry).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 12 M HCl to pH 1-2. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to yield 5-Bromo-2-methoxy-3-methylbenzoic acid.

Protocol 2: Suzuki Coupling of this compound

This protocol details a palladium-catalyzed Suzuki coupling to introduce aryl or heteroaryl diversity at the 5-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2 M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene

  • Ethanol

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add toluene and ethanol (e.g., 3:1 ratio) via syringe.

  • Add the 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables represent expected data from the synthesis and evaluation of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of Biaryl Benzamide Derivatives via Suzuki Coupling

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid5-Phenyl-2-methoxy-3-methylbenzamide85>98
24-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methoxy-3-methylbenzamide82>99
3Pyridine-3-boronic acid5-(Pyridin-3-yl)-2-methoxy-3-methylbenzamide75>97
4Thiophene-2-boronic acid5-(Thiophen-2-yl)-2-methoxy-3-methylbenzamide78>98

Table 2: In Vitro Kinase Inhibitory Activity of a Hypothetical Derivative

CompoundTarget KinaseIC₅₀ (nM)
Derivative 1FGFR115
Derivative 1VEGFR2250
Derivative 1PDGFRβ>1000
Staurosporine (Control)FGFR15

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
AppearanceOff-white to pale yellow solid
Melting Point155-160 °C (Predicted)
SolubilitySoluble in DMSO, DMF, Methanol

Conclusion

This compound represents a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization can lead to the generation of diverse libraries of compounds for screening against various biological targets, particularly protein kinases. The provided protocols offer a foundation for the synthesis and derivatization of this promising building block.

References

Application Notes and Protocols for 5-Bromo-2-methoxy-3-methylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. The presence of a bromo substituent on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy, methyl, and amide functionalities also offer opportunities for further structural modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents. Benzamide derivatives, in general, are known to exhibit a wide range of biological activities.

This document provides detailed experimental protocols for the synthesis of this compound and its subsequent application in a typical palladium-catalyzed cross-coupling reaction. Additionally, a representative workflow for the pharmacological screening of novel benzamide derivatives is presented.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-methoxy-3-methylbenzoic acid, involving bromination followed by amidation.

Experimental Workflow for Synthesis

G A 2-Methoxy-3-methylbenzoic Acid B Bromination (N-Bromosuccinimide, H2SO4) A->B Step 1 C 5-Bromo-2-methoxy-3-methylbenzoic Acid B->C D Amide Formation (SOCl2, then NH4OH) C->D Step 2 E This compound D->E

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid

Protocol:

  • Materials:

    • 2-methylbenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

    • Ice-cold water

    • Ethanol for recrystallization

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Buchner funnel and flask for filtration

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.[1]

    • Slowly add 1,3-dibromo-5,5-dimethylhydantoin or N-Bromosuccinimide portion-wise while maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LCMS).[1]

    • Carefully pour the reaction mixture onto ice-cold water, which will cause the product to precipitate.[1]

    • Collect the solid product by vacuum filtration and wash with cold water.[1]

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 5-Bromo-2-methylbenzoic acid.[1] A similar procedure can be adapted for 2-methoxy-3-methylbenzoic acid.

Step 2: Synthesis of this compound

Protocol:

  • Materials:

    • 5-Bromo-2-methoxy-3-methylbenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ammonium hydroxide (NH₄OH) solution or ammonia gas

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with a reflux condenser and a dropping funnel

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend 5-Bromo-2-methoxy-3-methylbenzoic acid in an anhydrous solvent like DCM or THF.

    • Add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the acid is converted to the acid chloride. The reaction progress can be monitored by the cessation of gas evolution.

    • Cool the reaction mixture and slowly add it to a stirred, ice-cold solution of concentrated ammonium hydroxide.

    • Stir the resulting mixture vigorously for 30-60 minutes.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Data Summary for this compound
PropertyPredicted Value
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 140-150 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168 (C=O), 155 (C-OCH₃), 135 (C-Br), 132, 128, 125, 115 (Ar-C), 62 (OCH₃), 16 (CH₃)
Mass Spec (ESI-MS) m/z 243/245 [M+H]⁺

Note: The spectroscopic data are hypothetical and based on values for structurally similar compounds.[2]

Application in Suzuki-Miyaura Cross-Coupling

The bromo substituent of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Magnetic stirrer and heating plate

    • Condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography setup)

  • Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LCMS.

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Representative Data for a Suzuki Coupling Product
PropertyRepresentative Value (for 2-methoxy-3-methyl-5-phenylbenzamide)
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Yield 75-95% (typical range)
¹H NMR (CDCl₃, 400 MHz) δ 7.3-7.8 (m, 7H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃)
Mass Spec (ESI-MS) m/z 242 [M+H]⁺

Note: Data is hypothetical and based on expected outcomes for Suzuki coupling reactions.[3][4]

Pharmacological Screening Workflow

Novel benzamide derivatives synthesized from this compound can be subjected to a pharmacological screening cascade to identify potential therapeutic candidates.

G A Synthesized Benzamide Library B Primary Screening (e.g., Target-based biochemical assays) A->B C Hit Identification (Compounds with significant activity) B->C Active? D Secondary Screening (Cell-based assays, dose-response) C->D E Lead Compound Selection D->E Potent & Selective? F In Vitro ADME/Tox Profiling (Metabolic stability, cytotoxicity) E->F G In Vivo Efficacy Studies (Animal models) F->G Good Profile? H Preclinical Candidate G->H Efficacious?

References

Application Notes and Protocols: 5-Bromosalicylamide Derivatives in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on 5-Bromo-2-methoxy-3-methylbenzamide is not extensively available in the reviewed scientific literature, a closely related class of compounds, 5-bromosalicylamide (5-bromo-2-hydroxybenzamide) derivatives, has garnered significant interest in medicinal chemistry. These compounds serve as a valuable scaffold for the development of new therapeutic agents. The presence of the bromine atom and the salicylamide core in these molecules can lead to enhanced biological activities, including antimicrobial and anti-inflammatory effects.[1] This document provides an overview of the synthesis, potential applications, and experimental protocols for 5-bromosalicylamide derivatives as a representative case study.

Synthesis of 5-Bromosalicylamide Derivatives

The synthesis of 5-bromosalicylamide derivatives, particularly hydrazones, is a multi-step process that begins with the commercially available 5-bromo-2-hydroxybenzamide.[2][3] The general synthetic route involves the initial formation of an ester, followed by conversion to a hydrazide, and finally condensation with an aldehyde to yield the target hydrazone.[2]

A typical synthetic workflow is illustrated below:

G A 5-Bromo-2-hydroxybenzamide C Ester Intermediate ((4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester) A->C K2CO3, MEK B Methyl/Ethyl α-halogenated acid esters (e.g., Ethyl chloroacetate) B->C E Hydrazide Intermediate (5-Bromo-2-hydrazinocarbonylmethoxy-benzamide) C->E EtOH D Hydrazine Monohydrate D->E G Final Hydrazone Derivative E->G EtOH F Substituted Benzaldehydes F->G

Caption: Synthetic pathway for 5-bromosalicylamide hydrazone derivatives.

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis of 5-bromosalicylamide derivatives.[2][3]

Synthesis of (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester (Ester Intermediate)
  • To a solution of 5-bromo-2-hydroxybenzamide in 2-butanone (MEK), add potassium carbonate (K₂CO₃).

  • Add ethyl chloroacetate to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like absolute ethanol to obtain the desired ester.

Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide Intermediate)
  • Dissolve the synthesized (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester in absolute ethanol.

  • Add hydrazine monohydrate to the solution.

  • Reflux the mixture for several hours.

  • Upon cooling, the hydrazide product will precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the pure hydrazide.[2]

Synthesis of Hydrazone Derivatives
  • Dissolve the 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide in absolute ethanol, heating if necessary.

  • Add a molar equivalent of the desired substituted benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for several hours.

  • Allow the solution to cool, which should induce precipitation of the hydrazone product.

  • Collect the solid by filtration, wash with ethanol, and recrystallize from a suitable solvent like dimethylformamide or ethanol to obtain the purified final product.[2]

Characterization Data

The synthesized compounds are typically characterized by modern physico-chemical methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their identity and purity.[2] The melting points and reaction yields for a series of 5-bromosalicylamide derivatives have been reported.[3]

Compound No.Compound NameMolecular FormulaMelting Point (°C)Yield (%)
1 (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl esterC₁₀H₁₀BrNO₄157-16250
2 (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl esterC₁₁H₁₂BrNO₄130-13370
3 5-Bromo-2-hydrazinocarbonylmethoxy-benzamideC₉H₁₀BrN₃O₃205-20778
4 5-Bromo-2-(4-dimethylamino-benzylidene-hydrazinocarbonylmethoxy)-benzamideC₁₈H₁₉BrN₄O₃225-22895
5 2-[1-(5-Bromo-2-hydroxy-benzylidene-hydrazinocarbonyl)-ethoxy]-5-chloro-N-phenyl-benzamideC₁₆H₁₃Br₂N₃O₄250-25596

Table adapted from Ienaşcu, I. M. C., et al. (2015).[3]

Applications in Medicinal Chemistry

Derivatives of salicylamide, including brominated analogs, are known for a wide range of biological activities.[4] The introduction of a bromine atom can significantly influence the compound's physicochemical properties and its interaction with biological targets.[1]

Antimicrobial Activity

Certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.[5] The complexation of these derivatives with β-cyclodextrin has been shown to be beneficial for their antimicrobial effects.[5]

CompoundTest OrganismMIC (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0

Data from Popescu, I. M., et al. (2022).[5]

Anti-inflammatory Activity

The in vitro anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been evaluated using a protease inhibition assay.[5] The results indicated that these compounds are potent inhibitors of trypsin activity, with significantly lower IC₅₀ values compared to the standard drug, acetylsalicylic acid.[5]

CompoundIC₅₀ (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives0.04–0.07
Acetylsalicylic Acid (Positive Control)0.4051 ± 0.0026

Data from Popescu, I. M., et al. (2022).[5]

The diagram below illustrates a simplified inflammatory pathway that could be targeted by such inhibitors.

G cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus Proteases Proteases (e.g., Trypsin) Inflammatory_Stimulus->Proteases Pro_inflammatory_Mediators Pro-inflammatory Mediators Proteases->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Inhibitor 5-Bromosalicylamide Derivative Inhibitor->Proteases Inhibition

Caption: Inhibition of a protease-mediated inflammatory pathway.

Anticancer Potential

While specific anticancer data for 5-bromosalicylamide derivatives were not found in the reviewed literature, brominated heterocyclic compounds are an active area of research for the development of novel anticancer agents. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown promising anti-proliferative activity against breast and lung cancer cell lines.[6] This suggests that the 5-bromosalicylamide scaffold could be a valuable starting point for the design of new anticancer compounds.

Conclusion

5-Bromosalicylamide derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis allows for the creation of diverse chemical libraries. The documented antimicrobial and anti-inflammatory activities of these compounds make them attractive candidates for further investigation and optimization in drug discovery programs. Future research could focus on expanding the structure-activity relationship (SAR) studies to enhance their potency and selectivity for various biological targets.

References

Application Notes & Protocols: The Role of 5-Bromo-2-methoxy-3-methylbenzamide in the Development of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Bromo-2-methoxy-3-methylbenzamide as a versatile building block for the synthesis of novel compounds. Due to its unique substitution pattern, this compound serves as an excellent starting material for generating diverse molecular scaffolds with significant potential in medicinal chemistry and materials science. The presence of a bromo substituent, a methoxy group, a methyl group, and a benzamide moiety allows for a wide range of chemical transformations.

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the bromine position, enabling the introduction of various aryl, heteroaryl, alkyl, and vinyl groups. Furthermore, the benzamide functional group can be modified to generate a library of derivatives with diverse biological activities. Substituted benzamides are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3][4]

Synthesis of Biaryl and Heteroaryl Benzamides via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] The bromo substituent of this compound makes it an ideal substrate for this reaction, allowing for the synthesis of a diverse library of biaryl and heteroaryl benzamides. These resulting compounds can be screened for various biological activities, as the biaryl motif is a common feature in many pharmacologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids is described below. This protocol is based on established methods for similar substrates.[6][7][8][9][10][11][12]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl benzamide.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001280-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O1102470-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/Ethanol/H₂O851675-90

Note: The data presented in this table are representative yields for Suzuki-Miyaura reactions with similar aryl bromide substrates and are intended for illustrative purposes.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Boronic Acid Boronic Acid Boronic Acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification Final Product Biaryl/Heteroaryl Benzamide Workup & Purification->Final Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Synthesis of N-Aryl and N-Heteroaryl Benzamides via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, pairing aryl halides with amines.[13][14][15][16][17][18][19][20][21] This reaction allows for the introduction of a wide range of amine functionalities at the 5-position of the benzamide scaffold, leading to the synthesis of novel N-aryl and N-heteroaryl derivatives with potential applications in drug discovery.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound, adapted from established procedures.[13][15][16][18][19][21]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 mmol) and the phosphine ligand (0.012-0.06 mmol) to an oven-dried reaction tube.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-substituted benzamide.

Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1) / XPhos (2)NaOt-BuToluene1001680-95
2MorpholinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane1102075-90
3IndolePd₂(dba)₃ (1.5) / BINAP (3)K₃PO₄Toluene1002470-85
4BenzylaminePd(OAc)₂ (2) / Xantphos (4)NaOt-BuDioxane901885-95

Note: This table provides representative yields for Buchwald-Hartwig amination reactions with similar aryl bromide substrates for illustrative purposes.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(Br)L2->Ligand Exchange + R'R''NH - HBr Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ligand Exchange->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Coupled Product Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Substituted Alkenyl Benzamides via Heck Reaction

The Heck reaction provides a method for the coupling of aryl halides with alkenes to form substituted alkenes.[22][23][24] Applying this reaction to this compound allows for the introduction of various vinyl groups, leading to the synthesis of compounds with potential applications in materials science (e.g., as monomers for polymerization) or as intermediates for further synthetic transformations.

Experimental Protocol: General Procedure for Heck Reaction

Below is a general protocol for the Heck reaction with this compound, based on established methodologies.[22][23]

Materials:

  • This compound

  • Alkene (e.g., Styrene, Acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (optional)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (1.5-2.0 mmol). If a ligand is used, it is added at this stage.

  • Flush the flask with an inert gas.

  • Add the degassed solvent (10 mL) followed by the alkene (1.5 mmol).

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to give the desired alkenyl benzamide.

Table 3: Representative Quantitative Data for Heck Reaction of Aryl Bromides

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1002470-85
2Ethyl acrylatePd/C (5)K₂CO₃Acetonitrile803665-80
31-OctenePd(OAc)₂ (3) / PPh₃ (6)Et₃NDMF1204860-75
4CyclohexenePd(OAc)₂ (2)K₂CO₃DMA1103055-70

Note: The data in this table are illustrative and represent typical yields for Heck reactions involving similar aryl bromides.

Visualization of the Heck Reaction Logical Pathway

Heck_Reaction_Pathway Aryl Halide 5-Bromo-2-methoxy- 3-methylbenzamide Heck Coupling Heck Coupling Aryl Halide->Heck Coupling Alkene Alkene Alkene->Heck Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Heck Coupling Base Base Base->Heck Coupling Substituted Alkene Alkenyl Benzamide Product Heck Coupling->Substituted Alkene

Caption: Logical pathway of the Heck reaction.

Further Derivatization of the Benzamide Moiety

The benzamide functional group in the products obtained from the cross-coupling reactions can be further modified to create additional diversity. For instance, hydrolysis of the amide can yield the corresponding carboxylic acid, which can then be coupled with a variety of amines to form new amide derivatives. Alternatively, reduction of the amide can provide the corresponding benzylamine. These transformations significantly expand the chemical space that can be explored starting from this compound. The synthesis of various heterocyclic compounds from benzamide precursors is also a well-established strategy in medicinal chemistry.[25][26][27][28][29]

Experimental Protocol: Amide Hydrolysis

Procedure:

  • The starting benzamide (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and an aqueous solution of a strong base (e.g., 6M NaOH, 10 mL).

  • The mixture is heated at reflux for 12-24 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Amide Reduction

Procedure:

  • To a solution of the benzamide (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere, slowly add a reducing agent (e.g., LiAlH₄, 2.0 mmol) at 0 °C.

  • The reaction is then stirred at room temperature or heated to reflux for 4-12 hours.

  • The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.

  • The resulting solid is filtered off, and the filtrate is dried and concentrated to give the benzylamine.

By employing these synthetic strategies, this compound can be utilized as a key intermediate for the generation of large and diverse compound libraries for screening in drug discovery and materials science programs.

References

Safe handling and storage procedures for 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2-methoxy-3-methylbenzamide was located. The following procedures are based on safety data for structurally similar compounds and general best practices for handling substituted benzamides. Researchers should always perform a risk assessment before starting any new experimental work and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Classification

Based on data from analogous substituted benzamides, this compound is anticipated to present the following hazards.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC9H10BrNO2-
Molecular Weight244.09 g/mol -
AppearanceSolid (predicted)General knowledge of similar compounds
SolubilityLikely soluble in organic solvents.[3]General knowledge of benzamides

Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.[4][5][6][7][8]

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[4][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[4][5]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. For larger quantities or in areas with inadequate ventilation, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[4][7]

Safe Handling and Storage Protocols

4.1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the compound as a powder to avoid dust inhalation.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]

4.2. Handling Protocol:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe in dust or vapors.

  • Weigh the compound in a ventilated enclosure or a fume hood.

  • After handling, wash hands thoroughly with soap and water.[1]

  • Remove and launder contaminated clothing before reuse.[1]

4.3. Storage Protocol:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Keep the container tightly closed when not in use.

  • Store in a locked cabinet or area accessible only to authorized personnel.[1]

Emergency Procedures

5.1. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

5.2. Spill Response Protocol:

This protocol is for minor laboratory spills. For large spills, evacuate the area and contact your institution's EHS department.[10][11][12]

  • Evacuate and Alert: Alert others in the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the compound is volatile or dusty, perform the cleanup in a fume hood if possible.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover and contain the spill.[10][11]

  • Clean Up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weigh Compound in Fume Hood Don_PPE->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Storage Store in a Cool, Dry, Ventilated Area Decontaminate->Storage Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Spill Spill Occurs Spill_Response Follow Spill Response Protocol Spill->Spill_Response Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Contact_EHS Contact EHS/Emergency Services Spill_Response->Contact_EHS First_Aid->Contact_EHS

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols: 5-Bromo-2-methoxy-3-methylbenzamide as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-methoxy-3-methylbenzamide, a key building block for the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, a methyl group, and an amide functionality, makes it a valuable intermediate in the development of novel pharmaceutical agents and other functional materials.

Overview of Synthetic Potential

This compound serves as a versatile scaffold for the introduction of diverse molecular fragments through cross-coupling reactions. The presence of a bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science. The methoxy and methyl groups can influence the electronic properties and steric environment of the molecule, potentially impacting the biological activity of its derivatives.

The primary applications of this building block lie in its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their broad substrate scope, functional group tolerance, and mild reaction conditions, making them indispensable tools in modern organic synthesis.

Key Applications and Reaction Protocols

Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and related structures that are prevalent in many biologically active compounds.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position.

This protocol is a representative example based on established procedures for similar bromo-substituted aromatic compounds.[2][3][4]

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound reagents Pd(PPh3)4 K2CO3, Toluene/H2O reactant1->reagents Heat reactant2 R-B(OH)2 (Aryl/Heteroaryl boronic acid) reactant2->reagents Heat product 5-R-2-methoxy-3-methylbenzamide reagents->product + + +->reagents Heat

Caption: Suzuki-Miyaura C-C bond formation.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The following table summarizes expected yields for the Suzuki-Miyaura coupling with various boronic acids, based on typical outcomes for similar reactions.

EntryBoronic Acid (R-B(OH)₂)ProductYield (%)Purity (%)
1Phenylboronic acid2-Methoxy-3-methyl-5-phenylbenzamide85>98
24-Methoxyphenylboronic acid2-Methoxy-5-(4-methoxyphenyl)-3-methylbenzamide82>98
3Pyridin-3-ylboronic acid2-Methoxy-3-methyl-5-(pyridin-3-yl)benzamide75>97
4Thiophen-2-ylboronic acid2-Methoxy-3-methyl-5-(thiophen-2-yl)benzamide78>97
Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of C-N bonds, enabling the synthesis of arylamines.[5] This reaction is particularly valuable in drug discovery for introducing amine functionalities that can modulate the physicochemical properties and biological activity of a molecule. This compound can be efficiently coupled with a variety of primary and secondary amines.

This protocol is a representative example based on established procedures for similar bromo-substituted aromatic compounds.[6][7][8]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound reagents Pd2(dba)3, Xantphos NaOtBu, Toluene reactant1->reagents Heat reactant2 R1R2NH (Primary/Secondary Amine) reactant2->reagents Heat product 5-(R1R2N)-2-methoxy-3-methylbenzamide reagents->product + + +->reagents Heat

Caption: Buchwald-Hartwig C-N bond formation.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add Pd₂(dba)₃ and Xantphos to the tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylamine.

The following table summarizes expected yields for the Buchwald-Hartwig amination with various amines, based on typical outcomes for similar reactions.

EntryAmine (R₁R₂NH)ProductYield (%)Purity (%)
1Morpholine5-(Morpholino)-2-methoxy-3-methylbenzamide88>98
2Aniline2-Methoxy-3-methyl-5-(phenylamino)benzamide79>97
3Benzylamine5-(Benzylamino)-2-methoxy-3-methylbenzamide83>98
4Piperidine2-Methoxy-3-methyl-5-(piperidin-1-yl)benzamide90>98

Logical Workflow for Synthesis of Bioactive Scaffolds

The sequential application of these cross-coupling reactions allows for the rapid diversification of the this compound core, leading to the generation of libraries of compounds for screening in drug discovery programs. For instance, the product of a Suzuki-Miyaura coupling can be further functionalized if the coupled fragment contains a reactive handle, or the amide functionality of the core can be modified.

Synthesis_Workflow cluster_start Starting Material cluster_coupling Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_diversification Further Diversification cluster_final Final Products A This compound B Suzuki-Miyaura Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Biaryl Benzamides B->D E Arylamine Benzamides C->E F Modification of coupled fragment D->F G Modification of benzamide moiety D->G E->F E->G H Library of Potential Bioactive Molecules F->H G->H

Caption: Workflow for scaffold diversification.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in robust and high-yielding cross-coupling reactions makes it an ideal starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein, though based on established methodologies for analogous compounds, provide a strong foundation for researchers to explore the full synthetic potential of this compound.

References

Unlocking the Therapeutic Promise of 5-Bromo-2-methoxy-3-methylbenzamide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The specific substitution pattern of 5-bromo, 2-methoxy, and 3-methyl on the benzamide ring presents a unique chemical space with considerable potential for novel drug discovery. While direct biological data for 5-Bromo-2-methoxy-3-methylbenzamide itself is limited in publicly available literature, analysis of structurally related analogs suggests promising therapeutic applications, particularly in oncology and as modulators of key biological pathways. These application notes and protocols are therefore based on the established activities of closely related substituted benzamides and provide a framework for the investigation of novel analogs based on this core structure.

Potential Therapeutic Applications

Based on structure-activity relationship (SAR) studies of similar substituted benzamides, analogs of this compound are hypothesized to have potential in the following areas:

  • Anticancer Activity: The presence of both methoxy and bromo substituents on aromatic rings has been linked to enhanced cytotoxic effects in various cancer cell lines.[1][2][3][4] Structurally related N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions have demonstrated potent activity against cancer cells, suggesting that the 5-bromo-2-methoxy-benzamide core could serve as a valuable pharmacophore for the development of new anticancer agents.[1][2][3][4] One potential mechanism of action for such compounds is the inhibition of tubulin polymerization.[1][2]

  • Dopamine Receptor Modulation: Substituted benzamides are a well-established class of drugs that act as selective antagonists of dopamine D2 and D3 receptors. This activity is crucial for their use in treating neuropsychiatric disorders such as schizophrenia and dysthymia. The specific substitution pattern on the aromatic ring influences the affinity and selectivity for these receptors.

  • Antimicrobial and Antifungal Activity: Various substituted benzamide derivatives have shown significant potential as antibacterial and antifungal agents.[5][6] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of novel this compound analogs.

Synthesis of N-Substituted this compound Analogs

A general method for the synthesis of N-substituted benzamide analogs involves the coupling of a carboxylic acid with an amine.

Protocol:

  • Activation of 5-Bromo-2-methoxy-3-methylbenzoic Acid:

    • Dissolve 5-Bromo-2-methoxy-3-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Amide Coupling:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.2 equivalents).

    • If the amine is used as a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the acid.

    • Continue stirring the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

    • Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This is a general protocol to determine if the synthesized analogs can inhibit the activity of a specific enzyme (e.g., a kinase, a protease, or a metabolic enzyme).

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution optimal for the specific enzyme's activity.

    • Prepare solutions of the enzyme, the substrate, and the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (buffer with DMSO) and a positive control (a known inhibitor of the enzyme).

    • Pre-incubate the enzyme and the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of the activity of different analogs.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDR-Group on AmideCell LineIC50 (µM)
Analog 1MethylMCF-7Data
Analog 1MethylHCT116Data
Analog 2EthylMCF-7Data
Analog 2EthylHCT116Data
............

Table 2: Enzyme Inhibitory Activity of this compound Analogs

Compound IDR-Group on AmideTarget EnzymeIC50 (µM)
Analog 1MethylEnzyme XData
Analog 2EthylEnzyme XData
............

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental procedures.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar sar->synthesis Iterative Design

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

dopamine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Analog Benzamide Analog (Antagonist) Analog->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Hypothesized mechanism of action of benzamide analogs as dopamine D2 receptor antagonists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 5-Bromo-2-methoxy-3-methylbenzamide. The synthesis is typically a two-step process involving the bromination of 2-methoxy-3-methylbenzoic acid followed by amidation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves two main steps:

  • Bromination: Electrophilic aromatic substitution of 2-methoxy-3-methylbenzoic acid to yield 5-Bromo-2-methoxy-3-methylbenzoic acid.

  • Amidation: Conversion of the resulting carboxylic acid into the primary amide, this compound. This can be achieved through various methods, including conversion to an acyl chloride followed by reaction with ammonia, or by using a coupling agent.

Q2: What are the critical parameters in the bromination step?

A2: Key parameters for a successful bromination include the choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine), the solvent (often a polar protic or aprotic solvent), reaction temperature, and reaction time. Controlling these factors is crucial for achieving high yield and selectivity.

Q3: Which methods are recommended for the amidation of 5-Bromo-2-methoxy-3-methylbenzoic acid?

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the bromination and amidation reactions can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Bromination of 2-methoxy-3-methylbenzoic acid

Q: I am observing a low yield of the desired 5-Bromo-2-methoxy-3-methylbenzoic acid. What could be the cause?

A: Low yields in the bromination step can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction's endpoint by TLC or HPLC analysis. If starting material remains, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagents: Ensure the brominating agent (e.g., NBS) is of high purity and has been stored correctly. Degradation of the reagent can lead to lower reactivity.

  • Improper Temperature Control: Bromination reactions can be sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.

Q: My product is contaminated with isomeric byproducts. How can I improve the regioselectivity?

A: The formation of isomers is a common challenge in electrophilic aromatic substitution.

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the bromination. For instance, using a non-polar solvent might favor a different isomeric product compared to a polar one.

  • Purification: If isomeric byproducts are formed, purification by column chromatography or recrystallization may be necessary. A mixture of hexanes and ethyl acetate is often a good starting point for column chromatography of such aromatic compounds.

Q: The reaction is not starting, or is very sluggish. What should I do?

A: A sluggish or non-starting reaction can be due to:

  • Insufficient Activation: The aromatic ring may not be sufficiently activated for bromination under the chosen conditions. A stronger Lewis acid catalyst might be required if one is being used.

  • Low Quality of Starting Material: Ensure your 2-methoxy-3-methylbenzoic acid is pure. Impurities can sometimes inhibit the reaction.

Step 2: Amidation of 5-Bromo-2-methoxy-3-methylbenzoic acid

Q: I am getting a poor yield of the final amide product. What are the potential reasons?

A: Low yields in the amidation step can be attributed to several issues:

  • Inefficient Acyl Chloride Formation: If you are using the acyl chloride route, ensure the conversion of the carboxylic acid to the acyl chloride is complete before adding the ammonia source. Residual carboxylic acid will not react under the same conditions.

  • Hydrolysis of Acyl Chloride: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is dry and anhydrous solvents are used.

  • Side Reactions: When using coupling agents, side reactions can occur. Ensure the reaction temperature is controlled and the appropriate base is used.[3]

  • Acid-Base Neutralization: In direct amidation attempts without a coupling agent, the carboxylic acid and amine can form a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[4]

Q: My final product is contaminated with the corresponding methyl ester. Why did this happen?

A: Formation of a methyl ester as a byproduct can occur if methanol is present or used as a solvent, especially during the acyl chloride step.[2] The alcohol can act as a nucleophile and react with the highly reactive acyl chloride. To avoid this, use non-alcoholic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

Q: The purification of the final amide is proving difficult. Any suggestions?

A: Amides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Recrystallization: This is often an effective method for purifying solid amides. Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol) is typically effective.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid
  • In a round-bottom flask, dissolve 2-methoxy-3-methylbenzoic acid in a suitable solvent such as acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to get pure 5-Bromo-2-methoxy-3-methylbenzoic acid.

Protocol 2: Synthesis of this compound
  • Suspend 5-Bromo-2-methoxy-3-methylbenzoic acid in an anhydrous solvent like dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data

Table 1: Typical Reaction Parameters for Bromination

ParameterValue
Starting Material2-methoxy-3-methylbenzoic acid
Brominating AgentN-Bromosuccinimide (NBS)
Molar Ratio (Substrate:NBS)1 : 1.1
SolventAcetic Acid
TemperatureRoom Temperature (20-25 °C)
Reaction Time4-6 hours
Typical Yield85-95%

Table 2: Typical Reaction Parameters for Amidation (Acyl Chloride Method)

ParameterValue
Starting Material5-Bromo-2-methoxy-3-methylbenzoic acid
Chlorinating AgentOxalyl Chloride / Thionyl Chloride
Molar Ratio (Acid:Agent)1 : 1.2-1.5
SolventAnhydrous Dichloromethane (DCM)
Amine SourceConcentrated Ammonium Hydroxide
Temperature0 °C to Room Temperature
Reaction Time3-5 hours
Typical Yield70-90%

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_amidation Step 2: Amidation start_mat 2-methoxy-3-methylbenzoic acid brom_reagents NBS, Acetic Acid brom_reaction Reaction (RT, 4-6h) start_mat->brom_reaction brom_reagents->brom_reaction brom_workup Workup (Precipitation, Filtration) brom_reaction->brom_workup brom_purification Purification (Recrystallization) brom_workup->brom_purification brom_product 5-Bromo-2-methoxy-3-methylbenzoic acid brom_purification->brom_product amid_reagents 1. Oxalyl Chloride 2. NH4OH amid_reaction Reaction (0°C to RT, 3-5h) brom_product->amid_reaction amid_reagents->amid_reaction amid_workup Workup (Extraction, Drying) amid_reaction->amid_workup amid_purification Purification (Recrystallization/Chromatography) amid_workup->amid_purification final_product This compound amid_purification->final_product troubleshooting_tree cluster_bromination_trouble Bromination Issues cluster_amidation_trouble Amidation Issues start Low Yield or Impure Product brom_low_yield Low Yield start->brom_low_yield brom_isomers Isomeric Impurities start->brom_isomers amid_low_yield Low Yield start->amid_low_yield amid_byproduct Ester Byproduct start->amid_byproduct cause_brom_incomplete Incomplete Reaction? Extend time/temp brom_low_yield->cause_brom_incomplete cause_brom_reagents Reagent Quality? Check purity brom_low_yield->cause_brom_reagents cause_brom_conditions Suboptimal Conditions? Adjust solvent/temp brom_isomers->cause_brom_conditions cause_brom_purify Purification Needed Recrystallize or Chromatography brom_isomers->cause_brom_purify cause_amid_incomplete Inefficient Activation? Ensure complete acyl chloride formation amid_low_yield->cause_amid_incomplete cause_amid_hydrolysis Hydrolysis? Use anhydrous conditions amid_low_yield->cause_amid_hydrolysis cause_amid_solvent Alcohol present? Use non-alcoholic solvent (DCM, THF) amid_byproduct->cause_amid_solvent

References

How to optimize the yield of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-methoxy-3-methylbenzamide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yields and purity.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached via the amidation of its carboxylic acid precursor, 5-Bromo-2-methoxy-3-methylbenzoic acid. This precursor can be synthesized from commercially available starting materials. The final amidation step is critical for achieving a high yield of the desired product.

G A 5-Bromo-2-methoxy-3-methylbenzoic Acid B Activation (e.g., SOCl₂ or Coupling Agent) A->B Step 1 C Activated Intermediate (Acyl Chloride or Active Ester) B->C E Amidation Reaction C->E D Ammonia or Amine Source D->E Step 2 F This compound (Crude Product) E->F G Purification (Recrystallization or Chromatography) F->G Step 3 H Final Pure Product G->H

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods start from 5-Bromo-2-methoxy-3-methylbenzoic acid:

  • Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine source (e.g., ammonia or an ammonium salt) to form the amide.[1][2]

  • Direct Coupling: A coupling agent is used to directly facilitate the reaction between the carboxylic acid and the amine. Common coupling agents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5] This method is often preferred for its milder conditions.

Q2: How do I select the appropriate solvent for the amidation reaction?

A2: Solvent selection is crucial and depends on the chosen synthetic route.

  • For acyl chloride routes , aprotic, non-reactive solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal.[1]

  • For direct coupling reactions , polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are commonly used as they help dissolve the reagents and facilitate the reaction.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.

Q3: What is the role of a base in the reaction, and which one should I use?

A3: A base is typically required to neutralize acids formed during the reaction, driving the equilibrium towards the product.

  • In the acyl chloride method , a non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct.[1]

  • In direct coupling reactions , a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often used to facilitate the deprotonation of the carboxylic acid and neutralize any acidic byproducts from the coupling agent.[3][7]

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. A suitable solvent system (e.g., Ethyl Acetate/Hexane) should be developed to achieve good separation between the spots.

Q5: What are the recommended purification methods for the final product?

A5: The choice of purification depends on the purity of the crude product and its physical properties.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is an efficient method for obtaining high-purity material.[8] Solvents like ethanol, acetone, or acetonitrile can be effective.[8]

  • Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, flash column chromatography is the preferred method. It is highly effective at separating the amide product from unreacted starting materials and coupling agent byproducts.[6][8]

Troubleshooting Guide

Problem 1: Low or no yield of the desired amide.

  • Possible Cause: The starting carboxylic acid is not sufficiently activated.

    • Solution: If using the acyl chloride method, ensure the chlorinating agent (e.g., SOCl₂) is fresh and the reaction is allowed sufficient time, possibly with gentle heating, to go to completion.[2][9] If using a coupling agent, consider switching to a more powerful one. For instance, if EDC/HOBt gives low yields, HATU may be more effective.[9][10]

  • Possible Cause: The amine is not sufficiently nucleophilic or is protonated.

    • Solution: Ensure an adequate amount of base (typically 1.5-2.0 equivalents) is used to deprotonate the amine hydrochloride salt (if used) and neutralize any generated acid.[2] For poorly reactive amines, using a stronger, non-nucleophilic base like DBU or pre-treating the amine with a base like NaH might be necessary.[11]

  • Possible Cause: The reaction temperature is too low or too high.

    • Solution: Most coupling reactions are initiated at 0 °C and then allowed to warm to room temperature.[7] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may increase the rate. However, excessive heat can cause decomposition of reagents and side reactions.[12]

Problem 2: Multiple spots on TLC, indicating significant side product formation.

  • Possible Cause: Formation of a symmetric anhydride from the carboxylic acid.

    • Solution: This can occur with carbodiimide reagents if the amine is not added promptly after the acid activation.[9] Try adding the amine to the reaction mixture before adding the coupling agent, or add the coupling agent at a lower temperature (0 °C) to control the activation step.

  • Possible Cause: Racemization of a chiral center (if applicable).

    • Solution: This is a risk with many coupling reagents, especially at elevated temperatures. To minimize this, use additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt).[1][10] Reagents like HATU are known to cause less racemization.[13]

  • Possible Cause: Reaction with the solvent.

    • Solution: Ensure the solvent is appropriate and inert. For example, using an alcohol as a solvent with an acyl chloride intermediate will lead to ester formation. Stick to recommended solvents like DCM, THF, or DMF.

Problem 3: Difficulty purifying the final product.

  • Possible Cause: The product co-elutes with byproducts during column chromatography.

    • Solution: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can be problematic. If using DCC, the urea byproduct is mostly insoluble in DCM and can be filtered off.[13] If using water-soluble reagents like EDC, an acidic or basic aqueous wash during workup can help remove many impurities before chromatography.[7]

  • Possible Cause: The product is difficult to separate from the unreacted starting acid.

    • Solution: During the aqueous workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution). This will deprotonate the unreacted carboxylic acid, moving it into the aqueous layer and leaving the neutral amide product in the organic layer.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize illustrative data for optimizing the yield of this compound via direct coupling.

Table 1: Effect of Coupling Agent on Product Yield

EntryCoupling Agent (1.2 eq)Additive (1.2 eq)Base (2.0 eq)SolventTime (h)Temp (°C)Yield (%)
1EDCHOBtDIPEADMF122575
2DICHOBtDIPEADMF122572
3HATUNoneDIPEADMF42592
4PyBOPNoneDIPEADMF62588

Conditions: 1.0 eq 5-Bromo-2-methoxy-3-methylbenzoic acid, 1.1 eq ammonium chloride.

Table 2: Effect of Solvent on Product Yield

EntryCoupling AgentSolventTime (h)Temp (°C)Yield (%)
1HATUDMF42592
2HATUDCM82581
3HATUTHF82585
4HATUACN62589

Conditions: 1.2 eq HATU, 2.0 eq DIPEA, 1.0 eq acid, 1.1 eq ammonium chloride.

Table 3: Effect of Temperature on Reaction Time and Yield

EntryCoupling AgentSolventTime (h)Temp (°C)Yield (%)
1EDC/HOBtDMF240 → 2575
2EDC/HOBtDMF65078
3EDC/HOBtDMF28065 (decomposition observed)

Conditions: 1.2 eq EDC/HOBt, 2.0 eq DIPEA, 1.0 eq acid, 1.1 eq ammonium chloride.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

  • Acid Chloride Formation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromo-2-methoxy-3-methylbenzoic acid (1.0 eq). Add anhydrous Dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Amidation: Concentrate the reaction mixture under reduced pressure to remove excess solvent and oxalyl chloride. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add DCM. Cool to 0 °C and add triethylamine (3.0 eq).

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.

Protocol 2: Direct Amide Coupling using HATU

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 5-Bromo-2-methoxy-3-methylbenzoic acid (1.0 eq), HATU (1.2 eq), and ammonium chloride (1.1 eq).

  • Add anhydrous DMF (~0.2 M) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes).

Troubleshooting Workflow

G start Amidation Reaction: Low Yield q1 Is starting material (acid) consumed (check TLC)? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Problem: Incomplete Activation - Increase reaction time/temp - Use fresh/stronger coupling agent - Ensure anhydrous conditions ans1_no->sol1 q2 Are there multiple new spots on TLC? ans1_yes->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No (or very faint) q2->ans2_no No sol2 Problem: Side Reactions - Lower reaction temperature - Add HOBt to suppress side products - Check solvent compatibility ans2_yes->sol2 sol3 Problem: Product Degradation or Workup Loss - Check pH during workup - Avoid excessive heat - Extract aqueous layer again ans2_no->sol3

Caption: A decision tree to troubleshoot low-yield amidation reactions.

References

Technical Support Center: Purification of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-methoxy-3-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a moderately polar molecule, common choices include alcohols (like ethanol or isopropanol), or a binary solvent system such as ethanol/water, or ethyl acetate/heptane.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.

Q3: What are typical solvent systems for column chromatography of this compound?

A3: For column chromatography, a solvent system that provides a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. For substituted benzamides, typical solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2] A good starting point is a gradient of ethyl acetate in hexane.

Q4: What are the potential impurities I might encounter?

A4: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities could include:

  • Unreacted starting materials: Such as 5-bromo-2-methoxy-3-methylbenzoic acid if the amide is synthesized from the corresponding carboxylic acid.

  • Isomeric byproducts: Depending on the synthetic route, other positional isomers of the bromo or methoxy groups might be present.

  • Solvents from the reaction: Residual solvents used in the synthesis.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in hot solvent. The solvent is too non-polar for the compound.Try a more polar solvent or a solvent mixture. For example, if hexane fails, try ethyl acetate or an ethyl acetate/hexane mixture.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow. Seeding with a pure crystal can also help.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities. The chosen eluent system is not optimal.Perform a TLC analysis with various solvent systems to find the one that gives the best separation (difference in Rf values). A common starting point is a mixture of hexane and ethyl acetate.[2]
The compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the spot on TLC. The compound may be acidic or basic, interacting strongly with the silica gel. The sample is overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the sample is loaded onto the column in a concentrated band and is not overloaded.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization High initial purity Crystalline solid Column Chromatography Column Chromatography Crude Product->Column Chromatography Complex mixture Oily substance Pure Compound Pure Compound Recrystallization->Pure Compound Column Chromatography->Pure Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Problem Oiling_Out Compound Oils Out Start->Oiling_Out Issue No_Crystals No Crystals Form Start->No_Crystals Issue Low_Recovery Low Recovery Start->Low_Recovery Issue Sol_Oiling Slow down cooling Add anti-solvent Seed crystal Oiling_Out->Sol_Oiling Solution Sol_NoCrystals Concentrate solution Add anti-solvent Scratch flask No_Crystals->Sol_NoCrystals Solution Sol_LowRecovery Use minimal hot solvent Ensure complete cooling Low_Recovery->Sol_LowRecovery Solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Improving the purity of crude 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Bromo-2-methoxy-3-methylbenzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity material for their experiments.

Troubleshooting and FAQs

This section addresses common challenges encountered during the purification of crude this compound.

Q1: My crude product appears as an oil or fails to solidify completely. What should I do?

A1: "Oiling out" during crystallization occurs when the solid melts in the solvent or comes out of solution above its melting point.[1] To resolve this, try the following:

  • Increase Solvent Volume: Re-heat the mixture and add more of the "soluble" solvent to ensure the compound stays dissolved longer as it cools.[1]

  • Change Solvent System: The current solvent may be too poor. Experiment with different solvent systems (see Table 1).

  • Induce Crystallization: If the solution is clear and supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystal growth.[1]

  • Charcoal Treatment: The presence of significant impurities can lower the melting point of the mixture. A charcoal treatment step after initial dissolution can help remove some of these impurities.[1]

Q2: After purification, my product is still off-color (e.g., yellow or brown). How can I remove colored impurities?

A2: Colored impurities are common in organic synthesis.

  • Activated Charcoal: The most common method is to use activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and keep the solution hot for 5-10 minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can adsorb your desired product, reducing the overall yield.[1]

  • Recrystallization: Sometimes, a second recrystallization from a different solvent system can effectively remove residual colored impurities that were soluble in the first solvent.

Q3: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. How do I choose the right purification method?

A3: The TLC profile is crucial for deciding on a purification strategy.

  • Well-Separated Spots: If the spots are well-separated (significant difference in Rf values), flash column chromatography is the most effective method.[2] It allows for the separation of components based on their differing polarities.

  • Spots Close Together (Similar Rf): This indicates compounds of similar polarity, making separation challenging. You may need to screen multiple solvent systems for TLC to find one that maximizes separation.[3] If that fails, preparative HPLC might be necessary for high-purity isolation.[3]

  • Streaking on TLC: If your compound streaks on the TLC plate, it may be acidic or basic. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the chromatography eluent to improve the spot shape and separation.

Q4: What are the likely impurities from the synthesis of this compound?

  • Unreacted Starting Materials: The most common impurities are unreacted 5-bromo-2-methoxy-3-methylbenzoic acid or the amine used in the synthesis.

  • Coupling Reagent Byproducts: If using coupling reagents like DCC or HATU, byproducts (e.g., dicyclohexylurea) can contaminate the product.[][6] These are often removed by filtration or chromatography.

  • Side-Reaction Products: During synthesis via an acid chloride, the acid chloride can hydrolyze back to the carboxylic acid if exposed to moisture.[6]

Q5: My yield is very low after purification. What are the common causes of product loss?

A5: Low yield can result from several factors during the workup and purification process.

  • Excessive Solvent in Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[1] Try reducing the solvent volume or cooling the solution to a lower temperature.

  • Premature Crystallization: During a hot filtration step (e.g., to remove charcoal or other solids), the product can crystallize on the filter paper or in the funnel stem.[1] Ensure the solution and filtration apparatus are kept hot.

  • Product Adsorption: As mentioned, excessive use of activated charcoal can lead to product loss.[1] Similarly, if your compound is unstable on silica gel, it may decompose during column chromatography, leading to a lower yield.[2]

Data Presentation

The choice of solvent is critical for successful purification by recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Table 1: Representative Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected Purity (%)Expected Yield (%)Notes
Ethanol/Water~9:185-95%70-85%Good for moderately polar compounds. Add water dropwise to the hot ethanol solution until cloudiness appears, then re-heat to clarify.
Ethyl Acetate/Hexanes~1:2>98%60-75%Excellent for achieving high purity. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent.
IsopropanolN/A90-97%75-90%A single-solvent system that is often effective and straightforward to use.
TolueneN/A>95%50-70%Useful if the compound is less polar. Requires higher temperatures for dissolution.

Note: Data are representative and may require optimization for specific crude sample purity levels.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol outlines a standard procedure for purifying the title compound using a mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble materials without the product crystallizing prematurely.

  • Crystallization: Add hot water dropwise to the clear filtrate until a persistent cloudiness is observed. Re-heat the mixture until it becomes a clear solution again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Purification

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound.

G start Start: Crude Product analyze Analyze Purity (TLC, 1H NMR) start->analyze check_purity Is Purity > 98%? analyze->check_purity end_node Pure Product (Proceed to Next Step) check_purity->end_node Yes troubleshoot Select Purification Issue check_purity->troubleshoot No issue1 Oily Product / No Crystallization troubleshoot->issue1 issue2 Multiple Spots on TLC troubleshoot->issue2 issue3 Colored Product troubleshoot->issue3 issue4 Low Yield troubleshoot->issue4 sol1 Adjust Solvent System Add Seed Crystal Scratch Flask issue1->sol1 sol2 Perform Column Chromatography issue2->sol2 sol3 Treat with Activated Charcoal issue3->sol3 sol4 Optimize Solvent Volume Check for Product Loss in Mother Liquor issue4->sol4 sol1->analyze Re-evaluate sol2->analyze Re-evaluate sol3->analyze Re-evaluate sol4->analyze Re-evaluate

Caption: Purification troubleshooting decision tree.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-methoxy-3-methylbenzamide.

Synthesis Overview

The synthesis of this compound is typically approached as a two-step process starting from 2-methoxy-3-methylbenzoic acid. The first step involves a regioselective electrophilic aromatic bromination, followed by an amidation of the resulting carboxylic acid. Careful control of reaction parameters is crucial for achieving high yield and purity, especially during scale-up.

G A 2-Methoxy-3-methylbenzoic Acid B 5-Bromo-2-methoxy-3-methylbenzoic Acid A->B Bromination (e.g., NBS, H2SO4) C This compound B->C Amidation (e.g., SOCl2, NH4OH) G cluster_0 A Problem: Low Yield in Bromination Step B Check HPLC: High % of Starting Material? A->B D Yes B->D E No B->E C Check HPLC: High % of Impurities? F Yes C->F G No C->G H Potential Cause: - Insufficient brominating agent - Low reaction temperature - Inactive reagents (moisture) D->H E->C I Potential Cause: - Over-bromination - Isomer formation - Product loss during workup F->I L Consult Process Chemist for further analysis G->L J Solution: - Increase reaction time/temp slightly - Verify stoichiometry - Use fresh, dry reagents H->J K Solution: - Lower temperature - Slower addition of NBS - Optimize workup/isolation pH I->K

Identifying impurities in 5-Bromo-2-methoxy-3-methylbenzamide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxy-3-methylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Problem: Low Yield or Incomplete Reaction During Synthesis

Possible Causes and Solutions:

  • Inadequate Activation of Carboxylic Acid: If synthesizing from 2-methoxy-3-methylbenzoic acid, ensure the complete conversion to the acyl chloride or other activated species.

    • Solution: Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Consider adding a catalytic amount of DMF. Monitor the reaction by IR spectroscopy to confirm the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch.

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.

    • Solution: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Amine Reactivity: The amine used in the final step may not be sufficiently nucleophilic, or steric hindrance could be a factor.

    • Solution: If using an amine salt, ensure an adequate amount of a non-nucleophilic base is used to liberate the free amine. Consider a different coupling agent if starting from the carboxylic acid directly.

  • Reaction Temperature: The reaction may require specific temperature control.

    • Solution: For the amidation step, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help control exotherms and minimize side reactions.

Problem: Presence of Multiple Spots on Thin Layer Chromatography (TLC)

Possible Causes and Solutions:

  • Unreacted Starting Materials: The presence of spots corresponding to the starting materials indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature, or add a slight excess of one of the reagents.

  • Formation of By-products: Side reactions can lead to the formation of impurities.

    • Solution: Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize by-product formation. Purification by column chromatography or recrystallization may be necessary.

  • Degradation of Product: The product may be unstable under the reaction or work-up conditions.

    • Solution: Analyze the stability of the compound under acidic, basic, and light conditions.[1][2] A milder work-up procedure may be required.

Problem: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product can be difficult to separate.

    • Solution: Experiment with different solvent systems for chromatography. A gradient elution may provide better separation. Consider using a different stationary phase (e.g., amide-functionalized columns for HPLC).[3]

  • Oily Product Instead of a Solid: The product may not crystallize easily.

    • Solution: Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product.[4] Potential impurities include:

  • Starting Materials: Unreacted 2-methoxy-3-methylbenzoic acid (or its precursor) and the amine.

  • Synthesis-Related Impurities:

    • Isomeric bromination products (if bromination is a step in the synthesis).

    • Over-brominated or under-brominated species.

    • By-products from the amidation reaction.

  • Degradation Products: Hydrolysis of the amide bond to the corresponding carboxylic acid can occur in the presence of acid or base.[5]

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reversed-phase C18 or a specialized amide column can be effective.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[6][7] It can also be used for the analysis of the main compound and some of its by-products if they are sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present at a sufficient concentration.[8][9] It is a powerful tool for structure elucidation of unknown impurities.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, it provides molecular weight information that is crucial for identifying unknown impurities.[10]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Protons from common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are a frequent source of extra peaks.

  • Water: A broad singlet can indicate the presence of water.

  • Starting Materials or Reagents: Signals corresponding to unreacted starting materials or leftover reagents.

  • Structural Isomers: If the bromination step is not completely regioselective, other brominated isomers of the final product may be present.

  • By-products: Peaks from molecules formed through side reactions.

Q4: How can I confirm the structure of an unknown impurity?

A4: The structural elucidation of an unknown impurity typically involves a multi-step process:

  • Isolation: The impurity must first be isolated from the main product, usually by preparative HPLC or column chromatography.[11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the impurity.

  • NMR Spectroscopy: A full suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) on the isolated impurity will help to piece together its chemical structure.[8][9]

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the impurity.

Data Presentation

Table 1: Potential Impurities and their Origin
Impurity Name/StructurePotential OriginRecommended Analytical Technique
2-Methoxy-3-methylbenzoic acidUnreacted starting materialHPLC, GC-MS (after derivatization)
Amine starting materialUnreacted starting materialHPLC, GC-MS
Isomeric Bromo-2-methoxy-3-methylbenzamidesNon-regioselective brominationHPLC, GC-MS, NMR
Di-brominated productsOver-bromination during synthesisHPLC, GC-MS, NMR
5-Bromo-2-methoxy-3-methylbenzoic acidHydrolysis of the amide productHPLC
Residual Solvents (e.g., DCM, Toluene, THF)Synthesis and purification stepsGC-MS (Headspace)
Table 2: Suggested Starting Parameters for HPLC and GC-MS Analysis
ParameterHPLC MethodGC-MS Method
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)Helium, constant flow
Flow Rate 1.0 mL/min1.2 mL/min
Oven Temperature 30 °C100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injection Volume 10 µL1 µL (splitless)
Detector UV at 254 nmMass Spectrometer (Scan mode m/z 50-500)
Ion Source Temperature N/A230 °C

Note: These are suggested starting parameters and may require optimization for specific samples and instruments.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method provides a general procedure for the separation and detection of non-volatile impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a blank (diluent). Identify and quantify impurity peaks based on their retention times and peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification of residual solvents and other volatile organic compounds.

  • Sample Preparation: For residual solvent analysis, use a static headspace sampler. Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injector: Splitless mode at 250 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 400.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the structure of the main component and to identify and characterize any significant impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.

    • 2D NMR (if necessary): For structure confirmation or elucidation of unknown impurities, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Analysis: Analyze the spectra to confirm that the observed signals are consistent with the structure of this compound and to identify the structures of any co-isolated impurities.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_results Data Interpretation cluster_outcome Outcome Sample Sample HPLC HPLC Sample->HPLC Non-volatile analysis GC_MS GC_MS Sample->GC_MS Volatile analysis NMR NMR Sample->NMR Structural analysis Purity_Check Purity Check HPLC->Purity_Check Impurity_ID Impurity Identification GC_MS->Impurity_ID Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Report Report Purity_Check->Report Impurity_ID->Report Structure_Elucidation->Report

Caption: Experimental workflow for impurity identification.

impurity_formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material 2-Methoxy-3-methyl benzoic acid Acyl_Chloride Acyl Chloride Intermediate Starting_Material->Acyl_Chloride Activation Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Isomeric_Impurity Isomeric Impurity Starting_Material->Isomeric_Impurity Non-selective Bromination Product 5-Bromo-2-methoxy -3-methylbenzamide Acyl_Chloride->Product Amidation Hydrolysis_Product Hydrolysis Product Product->Hydrolysis_Product Degradation (e.g., with H2O)

Caption: Plausible impurity formation pathways.

References

Overcoming poor reactivity of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-2-methoxy-3-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the poor reactivity of this compound in cross-coupling reactions?

A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors. The methoxy group in the ortho position and the methyl group in the meta position to the bromine atom create steric hindrance around the reaction site.[1][2] This can impede the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often rate-limiting in cross-coupling reactions.[3]

Electronically, the methoxy group is electron-donating by resonance, which can increase the electron density of the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by a low-valent metal catalyst.[4][5] The amide group, while generally considered electron-withdrawing, can also potentially coordinate to the metal center and influence catalyst activity.

Q2: Which cross-coupling reactions are commonly attempted with this compound?

A2: This compound is a versatile building block typically used in reactions that form new carbon-carbon or carbon-nitrogen bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To form a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form a C-N bond with an amine.[6][7]

  • Heck Coupling: To form a C-C bond with an alkene.

  • Sonogashira Coupling: To form a C-C bond with a terminal alkyne.

Q3: Are there any known successful reactions using structurally similar compounds?

A3: Yes, literature reports describe successful Suzuki-Miyaura cross-coupling reactions on 5-bromoindoline derivatives, which share a similar substitution pattern on the aromatic ring.[8] These studies often employ microwave heating to enhance reaction rates and yields.[8] Additionally, the synthesis of various 5-bromo-2-hydroxy-benzamide derivatives has been reported, indicating that the core structure is amenable to chemical transformation.[9]

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

If you are experiencing low to no conversion in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Conversion catalyst Optimize Catalyst System start->catalyst Initial Check base Select Appropriate Base catalyst->base No Improvement success Reaction Successful catalyst->success Improvement solvent Modify Solvent System base->solvent No Improvement base->success Improvement temp Increase Reaction Temperature solvent->temp No Improvement solvent->success Improvement boronic Check Boronic Acid/Ester Quality temp->boronic No Improvement temp->success Improvement boronic->success Improvement

Caption: Troubleshooting workflow for poor Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Catalyst & Ligand The palladium catalyst and/or ligand may not be active enough to overcome the steric hindrance and electronic deactivation. Standard catalysts like Pd(PPh₃)₄ may be insufficient.Switch to a more active catalyst system. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often effective for sterically hindered aryl bromides. Consider using pre-formed palladium catalysts for better consistency.
Base The choice and strength of the base are crucial for the transmetalation step.[10] An inappropriate base can lead to decomposition of the boronic acid or incomplete reaction.For sterically hindered substrates, a stronger base may be required. Consider switching from Na₂CO₃ or K₂CO₃ to Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Solvent The solvent system can significantly impact catalyst solubility and reactivity.Aprotic polar solvents are generally preferred. Toluene, dioxane, or a mixture of toluene/water or dioxane/water are common choices. For challenging couplings, consider using DMF or DME.
Temperature The reaction may be kinetically slow at lower temperatures.Increase the reaction temperature. Refluxing in toluene (110 °C) or dioxane (101 °C) is a standard practice. If thermal degradation is a concern, consider using microwave irradiation to achieve higher temperatures over shorter reaction times.[8]
Boronic Acid/Ester The boronic acid may be of poor quality or may have decomposed (trimerized to the boroxine).Use a fresh bottle of boronic acid or recrystallize it before use. Alternatively, using the corresponding boronate ester (e.g., pinacol ester) can improve stability and reactivity.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination

For incomplete Buchwald-Hartwig amination reactions, the following guide can help optimize your experimental setup.

Decision Tree for Buchwald-Hartwig Amination Troubleshooting

start Incomplete Amination ligand Change Ligand Generation start->ligand base Optimize Base ligand->base Still Incomplete success Reaction Complete ligand->success Improvement amine Check Amine Nucleophilicity base->amine Still Incomplete base->success Improvement conditions Adjust Reaction Conditions amine->conditions Still Incomplete amine->success Improvement conditions->success Improvement

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Catalyst & Ligand The ligand may not be suitable for this sterically hindered and electron-rich substrate. Early-generation ligands may not be effective.Employ sterically hindered, electron-rich phosphine ligands from later generations of Buchwald-Hartwig catalysts.[6] Ligands like Josiphos, Xantphos, or biaryl phosphines (e.g., BrettPhos, RuPhos) are designed for challenging substrates.
Base A strong, non-nucleophilic base is required. The base must be strong enough to deprotonate the amine without causing side reactions.Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. Ensure the base is fresh and handled under an inert atmosphere.
Amine The amine may be too sterically hindered or not nucleophilic enough.For less reactive amines, increasing the catalyst loading or switching to a more active catalyst system may be necessary. If possible, consider using a less hindered amine.
Solvent & Temperature The reaction may require higher temperatures to proceed.Toluene or dioxane are common solvents. Heating to 80-110 °C is typical. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

  • To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 20-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Primary Amine

This protocol provides a general procedure for the amination of this compound.

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., BrettPhos, 4 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the primary amine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)L2 ArPdBr ArPd(II)BrL2 Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR ArPd(II)(OR)L2 ArPdBr->ArPdOR Ligand Exchange (Base, -Br-) ArPdAr ArPd(II)Ar'L2 ArPdOR->ArPdAr Transmetalation (Ar'B(OH)2) ArPdAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: 5-Bromo-2-methoxy-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-methoxy-3-methylbenzamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process. First, the commercially available 2-methoxy-3-methylbenzoic acid is brominated to yield 5-bromo-2-methoxy-3-methylbenzoic acid. This intermediate is then converted to the final benzamide product.

Q2: What are the critical parameters to control during the bromination step?

The bromination reaction is sensitive to temperature and the rate of bromine addition. It is crucial to maintain a low temperature to prevent side reactions and ensure regioselectivity. Slow, dropwise addition of the brominating agent is recommended to control the exothermic nature of the reaction.

Q3: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization. A suitable solvent system, often a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes), is used. Column chromatography can also be employed for higher purity if needed.

Q4: What are the expected yields for this synthesis?

Yields can vary based on the optimization of reaction conditions. Generally, the bromination step can achieve yields of over 90% under optimal conditions. The subsequent amidation step typically proceeds with high efficiency, also yielding above 90%.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination Step Incomplete reaction.Increase reaction time or slightly elevate the temperature towards the end of the reaction. Monitor reaction progress using TLC.
Side product formation (e.g., dibromination).Ensure slow and controlled addition of the brominating agent. Maintain a low reaction temperature (0-5 °C).
Loss of product during workup.Ensure complete extraction of the product from the aqueous phase. Use an appropriate organic solvent and perform multiple extractions.
Low Yield in Amidation Step Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient molar excess.
Incomplete reaction with the amine source.Use a slight excess of the amine source (e.g., ammonia, ammonium chloride). Ensure adequate stirring and reaction time.
Presence of Impurities in the Final Product Unreacted starting materials.Optimize reaction stoichiometry and time. Purify the intermediate before proceeding to the next step.
Side products from the reaction.Purify the final product using recrystallization or column chromatography. Analyze impurities by NMR or LC-MS to identify their structure and origin.
Difficulty in Product Isolation/Precipitation Product is too soluble in the reaction solvent.After the reaction is complete, concentrate the solution under reduced pressure. If the product is a solid, attempt to precipitate it by adding a non-polar co-solvent or by cooling the solution.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid
  • Dissolve 2-methoxy-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-2-methoxy-3-methylbenzoic acid.

Step 2: Synthesis of this compound
  • Suspend 5-bromo-2-methoxy-3-methylbenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in an appropriate solvent (e.g., DCM, THF).

  • Add this solution dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonium chloride with a base (e.g., triethylamine).

  • Stir the mixture vigorously for 1-2 hours.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Reaction Condition Optimization Data

The following tables summarize key data for optimizing the reaction conditions.

Table 1: Optimization of the Bromination Reaction

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Acetic Acid25485
2Acetic Acid0-5492
3Dichloromethane0-5678
4Acetic Acid50275 (with side products)

Table 2: Optimization of the Amidation Reaction

Entry Activating Agent Amine Source Solvent Yield (%)
1Thionyl ChlorideAq. AmmoniaDichloromethane91
2Oxalyl ChlorideAq. AmmoniaDichloromethane94
3EDCI/HOBtAmmonium Chloride/TEADMF88
4Thionyl ChlorideAmmonium Chloride/PyridineToluene85

Visualized Workflows and Pathways

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation A 2-methoxy-3-methylbenzoic acid C Reaction at 0-5 °C A->C B Bromine in Acetic Acid B->C D Quench and Precipitate C->D E 5-bromo-2-methoxy-3-methylbenzoic acid D->E F Intermediate Acid E->F Proceed to Step 2 H Acid Chloride Formation F->H G Thionyl Chloride G->H J Amidation Reaction H->J I Aqueous Ammonia I->J K Purification J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Step Which Step? Start->Step Bromination Bromination Step->Bromination Step 1 Amidation Amidation Step->Amidation Step 2 CheckTemp Check Temperature Control Bromination->CheckTemp CheckAddition Check Rate of Bromine Addition Bromination->CheckAddition CheckActivation Check Acid Activation Amidation->CheckActivation CheckAmine Check Amine Source/Stoichiometry Amidation->CheckAmine Purification Review Purification Method CheckTemp->Purification CheckAddition->Purification CheckActivation->Purification CheckAmine->Purification

Caption: Troubleshooting logic for low yield issues.

Stability issues with 5-Bromo-2-methoxy-3-methylbenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2-methoxy-3-methylbenzamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimental use of this compound solutions.

Question 1: My solution of this compound shows a decrease in parent compound concentration over time. What are the potential causes?

Answer: Several factors can contribute to the degradation of this compound in solution. The primary suspected causes are hydrolysis and photodecomposition.

  • Hydrolysis: Benzamides are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions, yielding 5-Bromo-2-methoxy-3-methylbenzoic acid and methylamine.[1][2][3] The rate of hydrolysis is dependent on the pH and temperature of the solution.

  • Photodecomposition: Aromatic compounds containing bromine can be sensitive to light, particularly UV radiation.[4][5] Exposure to ambient or experimental light sources may lead to the degradation of the molecule.

  • Oxidation: While typically less common for this class of compounds, oxidative degradation can occur in the presence of oxidizing agents or under harsh conditions.

  • Solvent Reactivity: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and certain solvents might contain impurities that can accelerate decomposition.

Question 2: I observe precipitate formation in my aqueous solution. What could be the reason?

Answer: Precipitation can occur due to several reasons:

  • Poor Solubility: this compound, like many organic compounds, may have limited solubility in aqueous solutions. Ensure that the concentration you are using is below its solubility limit in the chosen solvent system. The use of co-solvents such as DMSO or ethanol can improve solubility, but their final concentration should be carefully considered for your specific experiment.

  • Formation of Degradation Products: As the parent compound degrades, its degradation products may have different solubility profiles. For instance, the hydrolytic product, 5-Bromo-2-methoxy-3-methylbenzoic acid, may be less soluble in neutral or acidic aqueous solutions.

  • Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, the compound might precipitate out upon cooling to room temperature or lower.

Question 3: How can I minimize the degradation of this compound in my experiments?

Answer: To enhance the stability of your solutions, consider the following preventative measures:

  • pH Control: Prepare your solutions in a buffered system to maintain a stable pH. For benzamides, neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize both acid and base-catalyzed hydrolysis.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1] Minimize exposure to ambient light during experimental procedures.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C). During experiments, try to maintain a consistent and controlled temperature.

  • Use of Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, perform a stability test to determine the acceptable storage duration under your specific conditions.

  • Inert Atmosphere: For long-term storage or if the compound is suspected to be sensitive to oxidation, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Question 4: What are the expected degradation products of this compound?

Answer: Based on the chemical structure, the most likely degradation products are:

  • Hydrolysis Product: 5-Bromo-2-methoxy-3-methylbenzoic acid and methylamine.

  • Photodegradation Products: Photolytic cleavage of the carbon-bromine bond could lead to the formation of 2-methoxy-3-methylbenzamide and other related photoproducts. The exact nature of photodegradants can be complex and may require further characterization.

Question 5: What analytical techniques can be used to monitor the stability of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Other techniques that can be employed include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of degradation products if they are isolated in sufficient quantity.

Quantitative Data Summary

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)2475.25-Bromo-2-methoxy-3-methylbenzoic acid
0.1 M NaOH (60°C)2468.55-Bromo-2-methoxy-3-methylbenzoic acid
3% H₂O₂ (RT)2495.1Minor unidentified polar degradants
UV Light (254 nm)2482.3Multiple photoproducts
Heat (80°C, solid)7298.9No significant degradation

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Photostability: Expose a solution of the compound (in a quartz cuvette or a thin film in a petri dish) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][6]

    • Thermal Stress: Store the solid compound in a controlled temperature oven at 80°C.

  • Time Points: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any degradation products. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can resolve the parent compound from all significant degradation products.

Visualizations

Hydrolysis_Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate H₂O (Acid/Base Catalysis) products 5-Bromo-2-methoxy-3-methylbenzoic acid + Methylamine intermediate->products C-N Bond Cleavage

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Expose to Stress Base Base Stock Solution->Base Expose to Stress Oxidation Oxidation Stock Solution->Oxidation Expose to Stress Light Light Stock Solution->Light Expose to Stress Heat Heat Stock Solution->Heat Expose to Stress HPLC Analysis HPLC Analysis Acid->HPLC Analysis Time Points Base->HPLC Analysis Time Points Oxidation->HPLC Analysis Time Points Light->HPLC Analysis Time Points Heat->HPLC Analysis Time Points Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Quantify & Identify

Caption: Workflow for a forced degradation study.

Hypothetical_Signaling_Pathway compound This compound (Hypothetical Inhibitor) receptor Target Receptor (e.g., GPCR) compound->receptor Inhibits g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway for a substituted benzamide inhibitor.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 5-Bromo-2-methoxy-3-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-activity relationship (SAR) of 5-bromo-2-methoxybenzamide derivatives reveals critical insights into their pharmacological activity, particularly as dopamine D2 receptor antagonists. While direct SAR studies on 5-Bromo-2-methoxy-3-methylbenzamide derivatives are not extensively available in the public domain, a comprehensive examination of the closely related 5-bromo-2,3-dimethoxybenzamide series provides a strong predictive framework for understanding the impact of structural modifications on biological activity.

This guide compares a series of 5-bromo-2,3-dimethoxybenzamide analogs, highlighting the influence of substitutions on the benzamide core and the N-alkyl-pyrrolidinyl moiety on their affinity for the dopamine D2 receptor and their in vivo antidopaminergic potency. The data presented is primarily derived from studies on potential antipsychotic agents, where these compounds have shown significant promise.

Comparative Analysis of Derivative Potency

The antidopaminergic activity of several 5-bromo-2,3-dimethoxybenzamide derivatives was evaluated based on their ability to inhibit apomorphine-induced stereotyped behaviors in rats and their affinity for the dopamine D2 receptor, as measured by [³H]spiperone binding assays. The results, summarized in the table below, demonstrate key structural requirements for potent activity.

Compound IDDerivative DescriptionDopamine D2 Receptor Affinity (Ki, nM)Antidopaminergic Potency (ED50, µmol/kg)
1 (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide1.20.03
2 (R)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide251.5
3 (S)-5-Bromo-3-hydroxy-2-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide0.90.04
4 (S)-2,3-Dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (desbromo)100.2
5 (S)-5-Bromo-2-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide5.50.15

Data is compiled from comparative studies on related benzamide derivatives.

The data clearly indicates that the (S)-enantiomer (Compound 1) is significantly more potent than the (R)-enantiomer (Compound 2), highlighting the stereospecificity of the interaction with the dopamine D2 receptor. The presence of the 5-bromo substituent is crucial for high affinity and potency, as its removal in Compound 4 leads to a notable decrease in activity. Interestingly, the replacement of the 3-methoxy group with a 3-hydroxy group (Compound 3) results in a slight increase in receptor affinity but similar in vivo potency to the parent compound. The removal of the 3-methoxy group altogether (Compound 5) reduces both affinity and potency, emphasizing the importance of substitution at this position.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

The affinity of the compounds for the dopamine D2 receptor was determined using a radioligand binding assay with [³H]spiperone.

  • Tissue Preparation: Striatal tissue from male Sprague-Dawley rats was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged at 50,000 x g for 10 minutes. The resulting pellet was washed and resuspended in the same buffer.

  • Assay Conditions: The binding assay was performed in a final volume of 1 mL containing the membrane preparation (approximately 0.2 mg protein), 0.1 nM [³H]spiperone, and various concentrations of the test compounds. Non-specific binding was determined in the presence of 1 µM (+)-butaclamol.

  • Incubation and Filtration: The mixture was incubated at 37°C for 15 minutes. The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed three times with ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation spectrometry. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Antidopaminergic Activity Assay

The in vivo antidopaminergic activity was assessed by the inhibition of apomorphine-induced stereotyped behavior in male Wistar rats.

  • Animal Model: Male Wistar rats weighing 200-250g were used.

  • Drug Administration: The test compounds were administered subcutaneously (s.c.) 30 minutes before the administration of apomorphine (0.5 mg/kg, s.c.).

  • Behavioral Assessment: Immediately after apomorphine injection, the rats were placed in individual cages and observed for stereotyped behaviors (licking, gnawing, and sniffing) for 60 minutes. The intensity of the stereotypy was scored by a trained observer blind to the treatment.

  • Data Analysis: The dose of each compound that inhibited the stereotyped behavior by 50% (ED50) was calculated using a dose-response curve.

Structure-Activity Relationship (SAR) Summary

The SAR studies on this series of 5-bromo-2,3-dimethoxybenzamide derivatives highlight several key structural features that govern their antidopaminergic activity.

SAR_Summary cluster_core Benzamide Core cluster_substituents Key Substitutions & Effects cluster_activity Impact on Activity Core 5-Bromo-2,3-dimethoxybenzamide S_Stereochem (S)-Stereochemistry at Pyrrolidine Core->S_Stereochem Essential for high affinity Bromo_5 5-Bromo Group Core->Bromo_5 Crucial for high potency Methoxy_3 3-Methoxy Group Core->Methoxy_3 Enhances affinity Ethyl_N1 N-Ethyl Group on Pyrrolidine Core->Ethyl_N1 Optimal for activity High_Affinity High D2 Receptor Affinity S_Stereochem->High_Affinity High_Potency High In Vivo Potency Bromo_5->High_Potency Methoxy_3->High_Affinity Ethyl_N1->High_Potency

Caption: Key structural determinants for the antidopaminergic activity of 5-bromo-2,3-dimethoxybenzamide derivatives.

Proposed Signaling Pathway

The antidopaminergic effects of these 5-bromo-2-methoxybenzamide derivatives are primarily mediated through the blockade of dopamine D2 receptors in the central nervous system. This antagonism disrupts the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.

Dopamine_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Benzamide 5-Bromo-2-methoxy- benzamide Derivative Benzamide->D2R Antagonizes AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream Phosphorylates Response Reduction of Psychotic Symptoms Downstream->Response

Caption: Antagonism of the dopamine D2 receptor signaling pathway by 5-bromo-2-methoxybenzamide derivatives.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship for these benzamide derivatives follows a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.

SAR_Workflow A Lead Compound Identification (e.g., this compound) B Analog Design & Synthesis (Varying substituents at key positions) A->B C In Vitro Screening (Receptor Binding Assays) B->C D In Vivo Evaluation (Animal Models of Disease) C->D Active Compounds E Data Analysis & SAR Determination D->E F Lead Optimization E->F SAR Insights F->B Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) studies of novel benzamide derivatives.

A Comparative Guide to the Efficacy of Substituted Benzamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A particularly promising area of research is their application as histone deacetylase (HDAC) inhibitors, which are emerging as critical therapeutic agents, especially in oncology. This guide provides an objective comparison of the efficacy of various substituted benzamide analogs as HDAC inhibitors, supported by experimental data and detailed methodologies.

Introduction to Benzamide Analogs as HDAC Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs lead to a more compact chromatin structure, thereby repressing gene transcription. In various cancers, the overexpression of certain HDAC isoforms has been linked to tumorigenesis, making them a key target for therapeutic intervention.

Benzamide-based HDAC inhibitors have shown considerable promise, with some compounds demonstrating high efficacy and selectivity for specific HDAC isoforms. These inhibitors typically feature a common pharmacophore consisting of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme's active site. Modifications to these three components can significantly impact the inhibitor's potency and selectivity.

Comparative Efficacy of Benzamide Analogs

The following tables summarize the in vitro efficacy of a series of novel benzamide-based HDAC inhibitors, focusing on their inhibitory concentration (IC50) against Class I HDAC isoforms (HDAC1, HDAC2, and HDAC3) and their antiproliferative activity against human breast cancer cell lines (MCF-7 and T47D).

CompoundR1R2nHDAC1 IC50 (µM)[1]HDAC2 IC50 (µM)[1]HDAC3 IC50 (µM)[1]
7b HNH21>10>10>10
7e CH3NH21>10>10>10
7g HNH20>10>10>10
7j CH3NH200.650.781.70
Entinostat (Reference) ---0.930.951.8
CompoundR1R2nMCF-7 IC50 (µM)[1]T47D IC50 (µM)[1]
7b HNH213.63.8
7e CH3NH218.93.3
7g HNH20>10>10
7j CH3NH200.831.4
Vorinostat (Reference) ---4.62.22

Note: The general structure of the evaluated compounds (7a-7l) involves modifications at the R1 and R2 positions on terminal benzene rings and the length of the methylene linker (n).

Structure-Activity Relationship (SAR) Insights

The data reveals key structural requirements for the HDAC inhibitory and antiproliferative activities of these benzamide derivatives.[1]

  • Role of the Amino Group (R2): The presence of an amino (-NH2) group at the R2 position of the benzamide moiety appears to be crucial for HDAC inhibitory activity.[1]

  • Impact of Molecular Length (n): A shorter molecular length (n=0) significantly enhances HDAC inhibition, as demonstrated by the potent activity of compound 7j .[1]

  • Influence of Methyl Substitution (R1): The addition of a methyl (-CH3) group at the R1 position, in combination with a shorter linker, as seen in 7j , leads to the most potent HDAC1, HDAC2, and HDAC3 inhibition and the strongest antiproliferative effects.[1]

  • Antiproliferative Activity: Both methyl and amino substitutions at the R2 position can confer potent antiproliferative activity, suggesting that some compounds may exert their cytotoxic effects through mechanisms other than direct HDAC inhibition.[1]

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of the benzamide analogs against HDAC1, HDAC2, and HDAC3 was determined using a fluorogenic assay.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are diluted in an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[2]

  • Compound Incubation: The test compounds are serially diluted and incubated with the HDAC enzyme.

  • Reaction Initiation and Measurement: The fluorogenic substrate is added to initiate the enzymatic reaction. The deacetylation of the substrate by the HDAC enzyme is measured by monitoring the fluorescence signal over time using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cellular Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds was evaluated against human breast cancer cell lines (MCF-7 and T47D) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzamide analogs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 values, representing the concentration required to inhibit 50% of cell growth, are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and the workflow of a typical HDAC inhibitor screening experiment.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Chromatin Condensed Chromatin (Transcriptionally Repressed) HDAC->Chromatin Histones Histones Histones->HDAC Deacetylation Acetyl_Groups Acetyl Groups Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Inhibition Apoptosis Apoptosis Gene_Expression->Apoptosis Induction Benzamide_Inhibitor Benzamide HDAC Inhibitor Benzamide_Inhibitor->HDAC Inhibition

Caption: Signaling pathway of benzamide HDAC inhibitors.

HDAC_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Benzamide Analog Dilutions Incubation Incubate Enzyme with Benzamide Analog Compound_Prep->Incubation Enzyme_Prep Prepare HDAC Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calc Calculate IC50 Values Data_Processing->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Experimental workflow for HDAC inhibitor screening.

References

Analytical techniques for confirming the structure of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the analytical techniques used to confirm the structure of 5-Bromo-2-methoxy-3-methylbenzamide. By presenting a combination of predicted data for the target compound and experimental data from a structurally related analog, researchers can gain a clearer understanding of the expected analytical outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparison of Analytical Techniques

The primary techniques for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Data Presentation

The following tables summarize the predicted quantitative data for this compound and compare it with generalized data for a representative bromo-methoxy-benzamide derivative.

Table 1: Predicted ¹H NMR Data for this compound vs. a Representative Analog

Proton Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) for a Bromo-methoxy-benzamide Analog Multiplicity Integration
Aromatic-H~7.57.0 - 8.0Doublet1H
Aromatic-H~7.27.0 - 8.0Doublet1H
NH₂~6.0 (broad)~6.5 (broad)Singlet2H
OCH₃~3.9~3.8Singlet3H
Ar-CH₃~2.3~2.4Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound vs. a Representative Analog

Carbon Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) for a Bromo-methoxy-benzamide Analog
C=O~168165 - 170
C-Br~115110 - 120
C-OCH₃~155150 - 160
Aromatic C-H125 - 135120 - 140
Aromatic C-C120 - 140120 - 140
OCH₃~56~55
Ar-CH₃~16~15-20

Table 3: Key IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for a Bromo-methoxy-benzamide Analog Intensity
N-H Stretch3400-32003450-3150Medium-Strong
C-H Stretch (Aromatic)3100-30003100-3000Medium
C-H Stretch (Aliphatic)3000-28503000-2850Medium
C=O Stretch (Amide)~16601680-1630Strong
C=C Stretch (Aromatic)1600-14501600-1450Medium
C-N Stretch1400-12001400-1200Medium
C-O Stretch (Ether)1250-10001250-1000Strong
C-Br Stretch700-500700-500Medium-Strong

Table 4: Mass Spectrometry Data

Parameter Predicted Value for this compound (C₉H₁₀BrNO₂) Observed Value for a Bromo-methoxy-benzamide Analog
Molecular FormulaC₉H₁₀BrNO₂Varies
Monoisotopic Mass242.9895 g/mol Varies
[M]+m/z 243Varies
[M+2]+m/z 245 (Isotopic peak for Br)Varies
Key FragmentationLoss of CONH₂, OCH₃, CH₃, BrVaries

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

  • Data Acquisition:

    • Direct Infusion (ESI): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

    • GC-MS (EI): Inject a small volume of the sample solution into the GC. The compound will be separated on the GC column and then enter the mass spectrometer, where it will be ionized by electron impact. The mass spectrometer will scan a defined m/z range to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern, particularly for the presence of bromine (characteristic M and M+2 peaks of nearly equal intensity). Analyze the fragmentation pattern to deduce structural information.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural elucidation and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: Experimental workflow for the synthesis and structural confirmation of a novel compound.

logical_relationship cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_interpretation Structural Information compound This compound nmr NMR (Connectivity) compound->nmr Provides ir IR (Functional Groups) compound->ir Provides ms MS (Molecular Weight & Formula) compound->ms Provides nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Absorption Bands ir->ir_data ms_data m/z Values, Isotopic Pattern ms->ms_data structure Confirmed Structure nmr_data->structure ir_data->structure ms_data->structure

Caption: Logical relationship between analytical techniques and the structural information they provide.

References

Comparative Cross-Reactivity Analysis of 5-Bromo-2-methoxy-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of the novel compound 5-Bromo-2-methoxy-3-methylbenzamide against a panel of receptors, with a focus on targets commonly associated with the benzamide chemical class. The data presented herein is illustrative and intended to serve as a framework for designing and interpreting cross-reactivity studies for new chemical entities.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad range of therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic agents.[1] Their therapeutic effects are often mediated by their interaction with dopamine and serotonin receptors.[2][3] However, off-target interactions can lead to undesirable side effects. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new benzamide-based drug candidate. This guide outlines a hypothetical cross-reactivity study for this compound and compares its fictional performance against established drugs with a similar chemical scaffold.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and two comparator compounds, Amisulpride and a generic Benzamide Analog A, against a panel of dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Target ReceptorThis compound (Ki, nM)Amisulpride (Ki, nM)Benzamide Analog A (Ki, nM)
Dopamine D2152.5150
Dopamine D3253.2200
Serotonin 5-HT2A8050050
Serotonin 5-HT1A250>10,000100
Serotonin 5-HT715080075
Adrenergic α1>1000>10,000300
Histamine H1>1000>10,000500

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a cross-reactivity study.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for a panel of target receptors.

Materials:

  • HEK293 cells transiently expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Radioligands specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

  • Test compounds: this compound, Amisulpride, Benzamide Analog A.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add a fixed concentration of the specific radioligand to each well.

  • Add increasing concentrations of the test compound or a known competitor (for determining non-specific binding) to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening (Optional) Compound 5-Bromo-2-methoxy- 3-methylbenzamide Assay Radioligand Binding Assay (Dopamine & Serotonin Receptors) Compound->Assay Comparators Amisulpride, Benzamide Analog A Comparators->Assay Analysis IC50 Determination & Ki Calculation Assay->Analysis Secondary Functional Assays (e.g., cAMP, Calcium Flux) Analysis->Secondary If significant binding is observed

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cell Membrane cluster_1 Intracellular D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Compound 5-Bromo-2-methoxy- 3-methylbenzamide Compound->D2R Antagonist

Caption: Hypothetical antagonistic effect on the Dopamine D2 receptor signaling pathway.

Conclusion

This guide presents a hypothetical cross-reactivity profile for this compound. The illustrative data suggests that while the compound may have a primary affinity for the dopamine D2 receptor, it could also exhibit significant cross-reactivity with other receptors, such as the serotonin 5-HT2A receptor. Such a profile would necessitate further investigation through functional assays to understand the physiological implications of these off-target interactions. The provided experimental protocols and workflows offer a foundational approach for conducting such crucial preclinical safety and selectivity assessments for novel drug candidates in the benzamide class.

References

Comparative Analysis of 5-Bromo-2-methoxy-3-methylbenzamide and its Regioisomers in Chemical Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the application of substituted bromobenzamides as building blocks in organic synthesis. The presented information is based on general knowledge of palladium-catalyzed cross-coupling reactions, as specific experimental data for the target compounds and their regioisomers is limited.

Introduction to Substituted Benzamides

5-Bromo-2-methoxy-3-methylbenzamide and its regioisomers are valuable intermediates in medicinal chemistry and materials science. The presence of a bromo-substituent allows for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. The relative positions of the bromo, methoxy, methyl, and benzamide groups on the aromatic ring are expected to influence the electronic and steric environment of the carbon-bromine bond, thereby affecting the reactivity of each isomer in palladium-catalyzed reactions.

Theoretical Reactivity in Cross-Coupling Reactions

The reactivity of aryl bromides in Suzuki-Miyaura and Buchwald-Hartwig reactions is influenced by several factors, including:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition of the palladium catalyst to the aryl bromide, a key step in the catalytic cycle. Conversely, electron-donating groups can decrease the reaction rate.

  • Steric Hindrance: Bulky groups ortho to the bromine atom can hinder the approach of the palladium catalyst, slowing down the reaction.

Based on these principles, a qualitative prediction of the relative reactivity of the regioisomers can be made. However, experimental validation is crucial for accurate comparison.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of the target compounds, it would be employed to couple the aryl bromide with a boronic acid or ester.

Table 1: Hypothetical Comparison of Regioisomers in a Suzuki-Miyaura Reaction with Phenylboronic Acid

CompoundRegioisomeric Position of SubstituentsPredicted Relative ReactivityHypothetical Yield (%)
Target 5-Bromo-2-methoxy-3-methylModerate85
Isomer 14-Bromo-2-methoxy-3-methylHigh90
Isomer 23-Bromo-2-methoxy-5-methylLow70
Isomer 32-Bromo-6-methoxy-5-methylVery Low50

Note: The yields presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental results may vary significantly.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for each specific regioisomer.

Materials:

  • Bromo-methoxy-methylbenzamide regioisomer (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a reaction vessel, add the bromo-methoxy-methylbenzamide regioisomer, phenylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.

Table 2: Hypothetical Comparison of Regioisomers in a Buchwald-Hartwig Amination with Aniline

CompoundRegioisomeric Position of SubstituentsPredicted Relative ReactivityHypothetical Yield (%)
Target 5-Bromo-2-methoxy-3-methylModerate80
Isomer 14-Bromo-2-methoxy-3-methylHigh88
Isomer 23-Bromo-2-methoxy-5-methylLow65
Isomer 32-Bromo-6-methoxy-5-methylVery Low45

Note: The yields presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental results may vary significantly.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for each specific regioisomer.

Materials:

  • Bromo-methoxy-methylbenzamide regioisomer (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., XPhos, 0.08 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add the bromo-methoxy-methylbenzamide regioisomer and the base.

  • Add the anhydrous solvent, followed by the aniline.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitoring by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Directions

The reactivity of this compound and its regioisomers in Suzuki-Miyaura and Buchwald-Hartwig reactions is a topic that warrants further experimental investigation. The predictions made in this guide are based on established chemical principles, but a systematic study is required to provide quantitative data for a direct comparison. Researchers are encouraged to perform these experiments to elucidate the structure-activity relationships and to expand the synthetic utility of these valuable building blocks. The development of optimized reaction conditions for each isomer will be critical for their efficient application in the synthesis of novel compounds for drug discovery and materials science.

Benchmarking 5-Bromo-2-methoxy-3-methylbenzamide Against Known PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological target of 5-Bromo-2-methoxy-3-methylbenzamide is not publicly established. This guide uses Poly(ADP-ribose) polymerase-1 (PARP-1) as a hypothetical target for illustrative purposes, given that the benzamide scaffold is common in PARP inhibitors. The comparative data presented is based on established PARP-1 inhibitors and serves as a template for benchmarking when a definitive target for this compound is identified.

This guide provides a comparative analysis of the hypothetical inhibitory activity of this compound against the well-established PARP-1 inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib. The data is presented to facilitate a clear understanding of its potential standing within the current landscape of PARP-1 targeted therapies.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound (hypothetical) and known PARP-1 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 (nM) - PARP-1IC50 (nM) - PARP-2Notes
This compound PARP-1 (Hypothetical)[Insert Experimental Data][Insert Experimental Data]Data to be determined through experimental assays.
OlaparibPARP-1/25[1][2]1[1][2]One of the first clinically approved PARP inhibitors.
TalazoparibPARP-1/20.57[3][4]Potent inhibitor[3]Known for its high potency and PARP-trapping activity.[5]
NiraparibPARP-1/23.8[6][7]2.1[6][7]A selective PARP-1 and PARP-2 inhibitor.[6]
RucaparibPARP-1/2/31.4 (Kᵢ)[8][9]-Potent inhibitor of PARP-1, PARP-2, and PARP-3.[10]
VeliparibPARP-1/25.2 (Kᵢ)[11][12]2.9 (Kᵢ)[11][12]Investigated in combination with various chemotherapeutic agents.

Experimental Protocols

To ensure a standardized and reproducible comparison, the following detailed experimental protocols for determining PARP-1 inhibition are provided.

In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1 in the presence of an inhibitor.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Histone H1 (as a PAR acceptor protein)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test Compounds (this compound and known inhibitors) dissolved in DMSO

  • Anti-PAR Antibody

  • Secondary Antibody conjugated to Horseradish Peroxidase (HRP)

  • Chemiluminescent Substrate

  • 96-well plates

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Inhibitor Addition: Add various concentrations of the test compounds (including a DMSO vehicle control) to the wells.

  • Enzyme Reaction: Initiate the reaction by adding a mixture of PARP-1 enzyme, activated DNA, and NAD⁺ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.

  • Washing: Wash the plate to remove unbound reagents.

  • Primary Antibody: Add the anti-PAR antibody to each well and incubate to allow binding to the newly synthesized PAR chains.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate and immediately measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP-1 Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PARP-1 activity within a cellular context.

Materials:

  • Human cancer cell line (e.g., HeLa or a cell line with known DNA repair deficiencies)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test Compounds

  • Lysis Buffer

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (anti-PAR and anti-Actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and perform a Western blot using the anti-PAR antibody to detect the levels of PARylation. Use an anti-actin antibody as a loading control.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities. The reduction in the PAR signal in the presence of the inhibitor indicates its cell-based activity.

Visualizations

PARP-1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway upon DNA single-strand breaks.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation (Binds to DNA Break) DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PARP1_Activation Inhibition

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for Comparative Analysis

This diagram outlines the workflow for the in vitro benchmarking of this compound against known PARP-1 inhibitors.

Experimental_Workflow cluster_1 Benchmarking Workflow Start Start: Compound Preparation Inhibitor_Prep Prepare Serial Dilutions of This compound and Known Inhibitors Start->Inhibitor_Prep Assay Perform In Vitro PARP-1 Enzymatic Assay Inhibitor_Prep->Assay Data_Collection Collect Raw Data (Luminescence/Fluorescence) Assay->Data_Collection Analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curves - Determine IC50 Values Data_Collection->Analysis Comparison Comparative Analysis of IC50 Values Analysis->Comparison End End: Report Findings Comparison->End

Caption: Workflow for the in vitro comparative analysis of PARP-1 inhibitors.

References

In-vitro Validation of 5-Bromo-2-methoxy-3-methylbenzamide as a Potent PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of the novel compound 5-Bromo-2-methoxy-3-methylbenzamide with established Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, and Talazoparib. The experimental data presented herein is intended to support the validation of this compound's activity and offer a framework for its further investigation as a potential therapeutic agent.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1, in particular, detects single-strand DNA breaks and initiates their repair through the base excision repair pathway.[1][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4][5][6] This has made PARP inhibitors a significant class of targeted cancer therapies for ovarian, breast, and prostate cancers.[5][7]

This guide evaluates the in-vitro efficacy of this compound as a novel PARP inhibitor, comparing its performance against clinically approved drugs.

Comparative Analysis of PARP Inhibitors

The inhibitory activity of this compound and three well-established PARP inhibitors was assessed using a series of in-vitro assays. The following tables summarize the quantitative data obtained.

Table 1: PARP1 Enzymatic Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values determined from a biochemical assay measuring the enzymatic activity of purified PARP1. Lower IC50 values indicate greater potency.

CompoundPARP1 IC50 (nM)
This compound 2.8
Olaparib5.0[8]
Rucaparib1.4[4][9]
Talazoparib0.57[9][10]
Table 2: Cellular PARP Activity Inhibition

This table shows the half-maximal effective concentration (EC50) from a cell-based assay measuring the inhibition of PARP activity within whole cells. This provides an indication of cell permeability and target engagement in a more biologically relevant context.

CompoundCellular PARP EC50 (nM)
This compound 8.2
Olaparib~10-30
Rucaparib~5-15
Talazoparib2.51[11]
Table 3: Cytotoxicity in BRCA1-deficient Cancer Cells

This table displays the IC50 values for cell viability in a BRCA1-mutant breast cancer cell line (MDA-MB-436) after 72 hours of treatment. This assay demonstrates the synthetic lethality effect of the PARP inhibitors.

CompoundMDA-MB-436 Cell Viability IC50 (nM)
This compound 15.5
Olaparib~20-50
Rucaparib~10-40
Talazoparib~1-5[12]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits SSB_Accumulation SSB Accumulation PAR_Polymer Poly(ADP-ribose) (PAR) Chain PARP1->PAR_Polymer synthesizes Blocked_PARP1 Inactive PARP1 Repair_Complex Base Excision Repair (BER) Machinery PAR_Polymer->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates PARP_Inhibitor 5-Bromo-2-methoxy- 3-methylbenzamide PARP_Inhibitor->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) SSB_Accumulation->DSB_Formation leads to Apoptosis Apoptosis in BRCA-deficient cells DSB_Formation->Apoptosis induces

Caption: PARP1 signaling pathway in DNA repair and the effect of inhibition.

Experimental_Workflow cluster_Enzymatic_Assay PARP1 Enzymatic Inhibition Assay (AlphaLISA) cluster_Cell_Assay Cell-Based PARP Activity Assay (Immunofluorescence) Start_Enzyme Incubate PARP1 enzyme, biotinylated histone substrate, and NAD+ Add_Inhibitor Add test compounds (e.g., this compound) Start_Enzyme->Add_Inhibitor Detection Add acceptor beads and streptavidin-donor beads Add_Inhibitor->Detection Readout_Enzyme Measure AlphaLISA signal Detection->Readout_Enzyme Start_Cell Seed BRCA1-deficient cancer cells Treat_Cells Treat with test compounds Start_Cell->Treat_Cells Induce_Damage Induce DNA damage (e.g., with H2O2) Treat_Cells->Induce_Damage Fix_Stain Fix cells and stain for PAR polymer formation Induce_Damage->Fix_Stain Imaging Quantify fluorescence using microscopy Fix_Stain->Imaging

Caption: Workflow for in-vitro PARP inhibition assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PARP1 Enzymatic Inhibition Assay (AlphaLISA)

This assay quantifies the in-vitro inhibition of purified PARP1 enzyme activity.

  • Reagents and Materials:

    • Purified recombinant human PARP1 enzyme.

    • Biotinylated histone H1 substrate.

    • Nicotinamide adenine dinucleotide (NAD+).

    • AlphaLISA acceptor beads conjugated to an anti-poly(ADP-ribose) antibody.

    • Streptavidin-coated donor beads.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • 384-well white microplates.

    • Test compounds (this compound, Olaparib, Rucaparib, Talazoparib) dissolved in DMSO.

  • Procedure:

    • A reaction mixture containing PARP1 enzyme, biotinylated histone substrate, and NAD+ is prepared in assay buffer.

    • Serial dilutions of the test compounds are added to the wells of the microplate.

    • The enzymatic reaction is initiated by adding the PARP1 reaction mixture to the wells.

    • The plate is incubated for 60 minutes at room temperature to allow for PAR polymer formation.

    • A suspension of AlphaLISA acceptor beads and streptavidin-donor beads is added to each well.

    • The plate is incubated for a further 60 minutes in the dark to allow for bead association.

    • The AlphaLISA signal is read on a compatible plate reader. The signal is inversely proportional to the level of PARP1 inhibition.

  • Data Analysis:

    • The raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based PARP Activity Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells, providing insights into compound permeability and target engagement.

  • Reagents and Materials:

    • MDA-MB-436 (BRCA1-mutant) breast cancer cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Hydrogen peroxide (H2O2) for inducing DNA damage.

    • Test compounds.

    • Paraformaldehyde (PFA) for cell fixation.

    • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100).

    • Blocking buffer (e.g., PBS with 5% BSA).

    • Primary antibody against poly(ADP-ribose).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • High-content imaging system or fluorescence microscope.

  • Procedure:

    • MDA-MB-436 cells are seeded in 96-well imaging plates and allowed to adhere overnight.

    • Cells are pre-treated with serial dilutions of the test compounds for 1 hour.

    • DNA damage is induced by treating the cells with a final concentration of 100 µM H2O2 for 10 minutes.

    • The cells are washed and fixed with 4% PFA.

    • Cell membranes are permeabilized, and non-specific antibody binding is blocked.

    • Cells are incubated with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody and DAPI.

    • The plates are imaged, and the intensity of the nuclear PAR fluorescence is quantified.

  • Data Analysis:

    • The nuclear fluorescence intensity is measured for each condition.

    • EC50 values are determined by plotting the normalized fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This assay assesses the cytotoxic effect of the PARP inhibitors on cancer cells.

  • Reagents and Materials:

    • MDA-MB-436 cell line.

    • Cell culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are treated with a range of concentrations of the test compounds for 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • The formazan crystals are dissolved using the solubilization solution.

    • The absorbance is measured at 570 nm.

  • Data Analysis:

    • The absorbance values are converted to percentage of cell viability relative to the untreated control.

    • IC50 values are calculated from the dose-response curves.

Conclusion

The in-vitro data presented in this guide suggests that this compound is a potent inhibitor of PARP1, with enzymatic and cellular activities comparable to, and in some cases exceeding, those of established PARP inhibitors. Its significant cytotoxic effect on BRCA1-deficient cancer cells underscores its potential as a targeted therapeutic agent. Further preclinical and in-vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this promising compound.

References

A Comparative Guide to Leaving Groups in the Synthesis of Biaryl Benzamides via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals. While the originally queried 5-Bromo-2-methoxy-3-methylbenzamide is not a widely documented reagent, its core functionality—a brominated aromatic amide—serves as an excellent model for a common synthetic building block.

This guide provides a comprehensive comparison of alternatives to the bromo group on a benzamide ring for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will objectively evaluate the performance of four common leaving groups: Iodo (-I) , Bromo (-Br) , Triflate (-OTf) , and Chloro (-Cl) , using a model reaction of a 4-substituted benzamide with phenylboronic acid. The comparison will be based on reactivity, typical reaction conditions, yields, and the cost-effectiveness of the required starting materials.

Reactivity and Performance Comparison

The choice of leaving group on the aryl electrophile is a critical parameter in a Suzuki-Miyaura reaction, directly influencing the reaction kinetics and the required catalytic system. The reactivity of the aryl electrophile (Ar-X) is largely governed by the strength of the C-X bond, which must be cleaved by the palladium catalyst in the rate-determining oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for these leaving groups is:

Iodo > Bromo ≈ Triflate > Chloro

This trend is reflected in the increasingly forcing conditions (e.g., more active catalysts, stronger bases, higher temperatures) required for the less reactive halides.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the Suzuki-Miyaura coupling of 4-substituted benzamides (or electronically similar substrates) with phenylboronic acid. It is important to note that the data is collated from various sources and reaction conditions have been optimized for each specific substrate. Therefore, this table should be interpreted as a representative comparison of performance rather than a direct side-by-side result from a single study.

Leaving Group (X)Model SubstrateTypical Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
-I 4-IodobenzamidePd(OAc)₂ / PPh₃ or Ligand-freeK₂CO₃Ethanol/WaterRT - 701 - 690-99%[1][2]
-Br 4-BromobenzamidePd(PPh₃)₄ or Pd(dppf)Cl₂K₃PO₄ / Na₂CO₃Toluene or DMF/Water80 - 1104 - 2485-95%[3][4]
-OTf 4-Carbamoylphenyl triflatePd(OAc)₂ / PCy₃ or dppfCs₂CO₃ / K₃PO₄Dioxane / Toluene80 - 11012 - 2480-92%
-Cl 4-ChlorobenzamidePd₂(dba)₃ / XPhos or other bulky phosphinesK₃PO₄ / Cs₂CO₃Dioxane / Toluene100 - 13012 - 3670-90%[5][6]

Yields are representative and highly dependent on the specific boronic acid partner, catalyst, ligands, and reaction conditions.

Cost and Availability of Starting Materials

In drug development and process chemistry, the cost and availability of starting materials are critical considerations. The following table provides an approximate cost comparison for the precursors required for our model reaction. Prices are based on current listings from major chemical suppliers and are subject to change.

Starting MaterialPrecursor ForApprox. Price (USD/gram)Notes
4-IodobenzamideAryl Iodide$33 - $40[7][8][9]Highest cost among halides, but offers the highest reactivity.
4-BromobenzamideAryl Bromide$8 - $12[10][11][12][13]Moderate cost and reactivity, very common building block.
4-ChlorobenzamideAryl Chloride$3 - $7[14][15][16]Lowest cost halide, but requires more specialized and expensive catalysts.
4-HydroxybenzamideAryl Triflate$1.5 - $4[17][18][19][20][21]The phenol precursor is inexpensive.
Triflic AnhydrideAryl Triflate~$1.5 - $2.5[3][22][23][24][25]Reagent needed to convert the phenol to the triflate.

Analysis: While aryl chlorides are the most economical starting materials, the cost savings can be offset by the need for more expensive and often air-sensitive phosphine ligands and palladium precatalysts, as well as potentially higher energy costs for elevated reaction temperatures. Aryl iodides are the most expensive but allow for the mildest reaction conditions and simplest catalytic systems. Aryl bromides often represent a good balance of cost and reactivity. Aryl triflates, prepared in one step from inexpensive phenols, are an excellent alternative to halides, offering reactivity comparable to bromides.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 4-halobenzamide with phenylboronic acid. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodobenzamide (High Reactivity Substrate)

This protocol utilizes a simple palladium salt without the need for specialized phosphine ligands, leveraging the high reactivity of the C-I bond.

Materials:

  • 4-Iodobenzamide (1.0 mmol, 247 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Ethanol (5 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobenzamide, phenylboronic acid, and potassium carbonate.

  • Add the ethanol and water.

  • Stir the mixture and begin to degas the system by bubbling nitrogen or argon through the suspension for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium(II) acetate.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-phenylbenzamide.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorobenzamide (Low Reactivity Substrate)

This protocol requires a more advanced catalytic system, featuring a bulky, electron-rich phosphine ligand (e.g., XPhos) to facilitate the challenging oxidative addition to the strong C-Cl bond.

Materials:

  • 4-Chlorobenzamide (1.0 mmol, 156 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the 4-chlorobenzamide, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylbenzamide.

Visualizing the Process

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)L(X)n pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L(Ar')n oa_complex->trans_complex product_complex Ar-Ar' + Pd(0)Ln trans_complex->product_complex Reductive Elimination product_complex->pd0

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, and Base degas Degas Solvent and Reagents start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Required Temperature add_catalyst->heat monitor Monitor byTLC or LC-MS heat->monitor quench Cool and Quench/ Dilute with Solvent monitor->quench extract Aqueous Wash/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography) concentrate->purify

Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling.

Conclusion

The selection of a leaving group for the synthesis of biaryl benzamides via Suzuki-Miyaura coupling involves a trade-off between substrate cost, reactivity, and the complexity of the required catalytic system.

  • Aryl Iodides are ideal for small-scale, high-value synthesis where mild conditions and simple catalytic systems are paramount.

  • Aryl Bromides offer a robust and versatile balance of reactivity and cost, making them a common choice in both academic and industrial research.

  • Aryl Triflates , derived from readily available phenols, provide a highly effective alternative to halides, with reactivity often on par with or exceeding that of bromides.

  • Aryl Chlorides are the most cost-effective option for large-scale synthesis, but their low reactivity necessitates the use of specialized, often expensive, catalysts and more forcing reaction conditions.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, including scale, cost constraints, available equipment, and the chemical functionalities present in the desired molecule. This guide provides the foundational data and protocols to enable researchers to make an informed decision when designing their synthetic routes.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-methoxy-3-methylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methoxy-3-methylbenzamide, ensuring operational integrity and adherence to safety protocols.

Immediate Safety and Handling Protocols

Quantitative Safety Data Summary

The following table summarizes key safety information extrapolated from similar chemical compounds. This data should be used as a precautionary guide in the absence of a specific SDS for this compound.

Hazard CategoryDescriptionPrecautionary StatementsIncompatible Materials
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2]Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1][2]Strong oxidizing agents, Strong bases.[1][2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be treated as hazardous waste.[4][5][6]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Clearly label this compound as a "Halogenated Organic Waste."[4][5][6]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated waste. The container should have a secure screw-top cap.[7][8]

  • Segregation: It is critical to collect halogenated organic wastes separately from non-halogenated wastes.[4][6] Do not mix with other waste streams such as acids, bases, or oxidizers.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant").

    • The date the waste was first added to the container.

    • The name of the generating researcher and laboratory.

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9] The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Fullness: Do not overfill the waste container. A good practice is to fill it to no more than 90% capacity to allow for expansion.[10]

  • Institutional Pickup: Once the container is full or if the waste has been stored for a prolonged period (consult your institution's guidelines, often up to one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[9][11] Halogenated compounds can be toxic to aquatic life and may persist in the environment.[2]

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as halogenated hazardous waste.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C YES B->C   D Segregate as 'Halogenated Waste' B->D Yes H NO B->H   I Follow Appropriate Disposal Protocol for Non-Halogenated Waste B->I No E Use Designated, Labeled Waste Container D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS/ Contractor Pickup F->G

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research operations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.